Technical Documentation Center

Sodium 2,5-dimethylbenzenesulfonate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Sodium 2,5-dimethylbenzenesulfonate
  • CAS: 827-19-0

Core Science & Biosynthesis

Foundational

Sodium 2,5-dimethylbenzenesulfonate chemical structure and physicochemical properties

This guide provides a comprehensive technical overview of Sodium 2,5-Dimethylbenzenesulfonate, a compound of significant interest in various chemical and pharmaceutical applications. Designed for researchers, scientists,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview of Sodium 2,5-Dimethylbenzenesulfonate, a compound of significant interest in various chemical and pharmaceutical applications. Designed for researchers, scientists, and drug development professionals, this document delves into its chemical structure, physicochemical properties, synthesis, and functional applications, with a focus on its role as a hydrotropic agent.

Introduction and Nomenclature

Sodium 2,5-dimethylbenzenesulfonate is an aromatic organic compound. It is the sodium salt of 2,5-dimethylbenzenesulfonic acid. Due to its amphiphilic nature—possessing both a hydrophobic dimethylbenzene ring and a hydrophilic sulfonate group—it is classified as a hydrotrope. Hydrotropes are a class of compounds that, at high concentrations, enhance the aqueous solubility of poorly soluble or hydrophobic substances.[1][2] This property makes it a valuable excipient in liquid formulations, including pharmaceuticals, detergents, and personal care products.[3][4]

  • IUPAC Name : Sodium 2,5-dimethylbenzenesulfonate

  • Synonyms : Sodium p-xylene-2-sulfonate, p-Xylene-2-sulfonic acid sodium salt

  • CAS Number : 827-19-0 (for the sodium salt); 609-54-1 (for the parent acid)[5][6]

  • Molecular Formula : C₈H₉NaO₃S[6]

  • Molecular Weight : 208.21 g/mol [6]

Chemical Structure and Physicochemical Properties

The molecular architecture of Sodium 2,5-dimethylbenzenesulfonate is key to its function. The planar, non-polar p-xylene ring constitutes the hydrophobic portion, while the ionic sulfonate group provides a highly polar, hydrophilic domain.

G cluster_0 Step 1: Sulfonation cluster_1 Step 2: Neutralization & Isolation p_xylene p-Xylene reactor Reaction Vessel (Controlled Temp) p_xylene->reactor h2so4 Conc. H₂SO₄ (93%+) h2so4->reactor sulfonic_acid 2,5-Dimethylbenzenesulfonic Acid reactor->sulfonic_acid Electrophilic Aromatic Substitution neutralization_vessel Neutralization Vessel sulfonic_acid->neutralization_vessel naoh NaOH Solution naoh->neutralization_vessel sodium_salt_solution Aqueous Sodium 2,5-dimethylbenzenesulfonate neutralization_vessel->sodium_salt_solution Acid-Base Reaction purification Purification (e.g., Recrystallization) sodium_salt_solution->purification drying Drying purification->drying final_product Final Product: Sodium 2,5-dimethyl- benzenesulfonate drying->final_product

Caption: General workflow for the synthesis of Sodium 2,5-dimethylbenzenesulfonate.

Mechanism Deep Dive: Electrophilic Aromatic Substitution

The core of the synthesis is the sulfonation reaction. The choice of concentrated sulfuric acid (typically >90%) is critical as it serves as both the reactant and the solvent.

  • Generation of the Electrophile : In concentrated sulfuric acid, an equilibrium exists which generates sulfur trioxide (SO₃), the active electrophile. The reaction is: 2 H₂SO₄ ⇌ SO₃ + H₃O⁺ + HSO₄⁻ In fuming sulfuric acid (oleum), SO₃ is present in excess, driving the reaction more effectively. [7]

  • Electrophilic Attack : The p-xylene ring, activated by its two electron-donating methyl groups, acts as a nucleophile. It attacks the electrophilic sulfur atom of SO₃. The methyl groups direct the substitution to the ortho position (positions 2, 3, 5, and 6). Position 2 (and its equivalent, 5) is sterically less hindered than positions 3 and 6, making 2,5-disubstitution the major product. [8]

  • Rearomatization : The resulting intermediate, a resonance-stabilized carbocation (sigma complex), loses a proton to a base in the medium (like HSO₄⁻) to restore the aromaticity of the ring, yielding 2,5-dimethylbenzenesulfonic acid.

The subsequent neutralization with sodium hydroxide is a standard acid-base reaction that forms the stable sodium salt.

Exemplary Laboratory Synthesis Protocol

This protocol describes a standard laboratory-scale synthesis. Causality : The choices of reagents and conditions are dictated by the reaction mechanism and desired product purity.

  • Reaction Setup : To a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, add p-xylene (1.0 mol). Cool the flask in an ice-water bath.

    • Rationale: Cooling is essential to control the initial exothermic reaction between sulfuric acid and the aromatic hydrocarbon, preventing unwanted side reactions and ensuring selectivity.

  • Sulfonation : Slowly add concentrated (93-98%) sulfuric acid (1.2 mol) dropwise to the stirred p-xylene over 1-2 hours, maintaining the temperature below 20°C.

    • Rationale: A slight molar excess of sulfuric acid ensures complete conversion of the p-xylene. The slow addition and temperature control are critical for safety and to minimize the formation of by-products like sulfones. [4]

  • Reaction Completion : After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Heat the reaction mixture to 80-100°C for 2-3 hours to drive the reaction to completion.

    • Rationale: Heating provides the necessary activation energy for the sulfonation of any remaining p-xylene.

  • Neutralization : Cool the reaction mixture to room temperature and pour it carefully into a beaker containing ice and water. While stirring vigorously, slowly add a 50% (w/v) sodium hydroxide solution until the pH of the solution is neutral (pH ~7).

    • Rationale: Pouring the acidic mixture into ice water dissipates the heat of dilution. The neutralization converts the sulfonic acid to its more stable and easily isolable sodium salt.

  • Isolation and Purification : The sodium salt may precipitate upon cooling or by adding sodium chloride ("salting out"). Collect the crude solid by vacuum filtration. Purify the product by recrystallization from an ethanol-water mixture.

    • Rationale: Recrystallization is a standard technique to purify solid organic compounds, removing unreacted starting materials and soluble impurities.

  • Drying : Dry the purified white crystalline product in a vacuum oven at 80-100°C to a constant weight.

Spectroscopic and Analytical Characterization

Structural confirmation of Sodium 2,5-dimethylbenzenesulfonate relies on standard spectroscopic techniques.

  • FTIR Spectroscopy : The infrared spectrum is expected to show characteristic absorption bands for the sulfonate group, including strong asymmetric and symmetric S=O stretching vibrations around 1200-1150 cm⁻¹ and 1060-1030 cm⁻¹, respectively. Aromatic C-H and C=C stretching bands will also be present. [1][9]

  • ¹H NMR Spectroscopy : In a D₂O solvent, the proton NMR spectrum is predicted to be relatively simple due to the molecule's symmetry.

    • Two singlets for the two non-equivalent methyl groups (C2-CH₃ and C5-CH₃), likely in the range of δ 2.2-2.7 ppm.

    • Three signals for the aromatic protons. A singlet for the proton at C3 (or C6) and two doublets for the protons at C4 and C6 (or C3), appearing in the aromatic region (δ 7.0-8.0 ppm). The exact pattern depends on the coupling between adjacent protons.

  • ¹³C NMR Spectroscopy : The proton-decoupled ¹³C NMR spectrum should display six distinct signals for the aromatic carbons due to the substitution pattern, and two signals for the two methyl carbons. The carbon atom attached to the sulfonate group (C1) would be significantly downfield.

Application as a Hydrotropic Agent

The primary utility of Sodium 2,5-dimethylbenzenesulfonate is as a hydrotrope. Unlike conventional surfactants which form well-defined micelles above a Critical Micelle Concentration (CMC), hydrotropes are thought to operate through a more cooperative, less-ordered self-aggregation mechanism. [10] The concentration at which a hydrotrope begins to significantly increase the solubility of a solute is known as the Minimum Hydrotropic Concentration (MHC) . [2]Above the MHC, it is proposed that the hydrotrope molecules form aggregates that can sequester hydrophobic drug molecules, effectively shielding them from the aqueous environment. This mechanism can lead to a dramatic, often several-fold, increase in the apparent solubility of poorly water-soluble active pharmaceutical ingredients (APIs). [11] The choice of a hydrotrope like Sodium 2,5-dimethylbenzenesulfonate is advantageous in drug development as it can solubilize APIs without the potential drawbacks of some organic co-solvents or surfactants, offering a "greener" and potentially less toxic alternative in formulations. [1]

Safety and Handling

Sodium 2,5-dimethylbenzenesulfonate and its parent acid are considered irritants.

  • Hazard Statements : H315 (Causes skin irritation), H319 (Causes serious eye irritation). [12][13]* Handling : Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated area. Avoid inhalation of dust.

  • Storage : The compound is hygroscopic and should be stored in a tightly sealed container in a cool, dry place. [12][14]

References

  • Cerfontain, H., Lambrechts, H. J. P. M., & Schaasberg-Nienhuis, Z. R. H. (1982). Aromatic sulfonation. Part 23: Sulfonation of p-xylene in aqueous sulfuric acid. Journal of the Chemical Society, Perkin Transactions 2, (5), 659-667.
  • ChemBK. (2024, April 10). Benzenesulfonic acid, 2,5-dimethyl-. Retrieved from [Link]

  • Cerfontain, H., & Lambrechts, H. J. P. M. (1982). Aromatic sulfonation. Part 24: Kinetics and mechanism of the sulfonation of o‐ and m‐xylene in aqueous sulfuric acid. Journal of the Chemical Society, Perkin Transactions 2, (5), 669-674.
  • SpectraBase. (n.d.). Benzenesulfonic acid, 2,5-dimethyl-, sodium salt. Retrieved from [Link]

  • Park, K., et al. (2009). Hydrotropic Solubilization of Poorly Water-Soluble Drugs. Journal of Pharmaceutical Sciences, 98(11), 3953-3965.
  • Journal of Drug Delivery and Therapeutics. (2021, February 15). Hydrotropic Solubilization: An Emerging Approach. Retrieved from [Link]

  • Biointerface Research in Applied Chemistry. (2022, February 12). Technical Applications of Hydrotropes: Sustainable and Green Carriers. Retrieved from [Link]

  • Sulfonation process. (n.d.). In Wikipedia. Retrieved from a relevant source discussing sulfonic acid pKa.
  • Google Patents. (n.d.). JPS58154550A - Production method of high purity m-xylene-4-sulfonic acid.
  • Global Substance Registration System (GSRS). (n.d.). 2,5-DIMETHYLBENZENESULFONIC ACID.
  • Natural Volatiles & Essential Oils Journal. (n.d.). A Review On Pharmaceutical Hydrotropes. Retrieved from [Link]

  • Benchchem. (2025). Technical Support Center: Optimizing Hydrotropic Solubilization with Sodium 4-isopropylbenzenesulfonate.
  • Indian Academy of Sciences. (n.d.). Small-angle neutron scattering studies of sodium butyl benzene sulfonate aggregates in aqueous solution. Retrieved from [Link]

  • 001CHEMICAL. (n.d.). CAS No. 827-19-0, Sodium 2,5-dimethylbenzenesulfonate. Retrieved from [Link]

Sources

Exploratory

Unraveling the Mechanism of Hydrotropy for Sodium 2,5-Dimethylbenzenesulfonate (NaXS) in Aqueous Solutions

Executive Summary The formulation of poorly water-soluble active pharmaceutical ingredients (APIs) and redox-active compounds remains a profound bottleneck in drug development and energy storage. Sodium 2,5-dimethylbenze...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The formulation of poorly water-soluble active pharmaceutical ingredients (APIs) and redox-active compounds remains a profound bottleneck in drug development and energy storage. Sodium 2,5-dimethylbenzenesulfonate, commonly known as sodium p-xylene sulfonate (NaXS), is a classical, highly effective hydrotrope. Unlike traditional surfactants that form rigid, well-defined micelles, NaXS operates through a distinct thermodynamic and structural paradigm characterized by loose self-aggregation, water structure disruption, and solute complexation[1][2].

This whitepaper provides an in-depth mechanistic analysis of NaXS hydrotropy, synthesizing molecular dynamics, quantitative solubility profiling, and self-validating experimental protocols to guide researchers in optimizing aqueous formulations.

The Molecular Architecture of NaXS vs. Traditional Surfactants

To understand the causality behind NaXS's solubilizing power, one must first examine its molecular geometry. NaXS consists of a highly hydrophilic sulfonate headgroup attached to a short, bulky hydrophobic p-xylene ring[3].

Traditional surfactants possess long aliphatic chains that drive a strong hydrophobic effect, forcing spontaneous self-assembly into micelles at a sharply defined Critical Micelle Concentration (CMC)[4]. In contrast, the hydrophobic moiety of NaXS is too short to induce spontaneous, large-scale micellization. Instead, NaXS exhibits a Minimum Hydrotrope Concentration (MHC) —a threshold (typically between 0.2 M and 0.4 M) above which weak intermolecular forces drive the formation of loose, dynamic aggregates[5][6]. This structural difference is critical: it allows NaXS to solubilize massive quantities of hydrophobic compounds without significantly increasing the viscosity of the solution or forming restrictive liquid crystalline phases[7][8].

The Mechanistic Triad of NaXS Hydrotropy

The enhancement of aqueous solubility by NaXS is not a monolithic process but a synergistic triad of molecular interactions[2]:

  • Self-Aggregation (Micelle-like Stacking): Above the MHC, NaXS molecules begin to self-associate. Driven by π−π stacking of the aromatic xylene rings, these molecules form transient, hydrophobic microenvironments. The hydrophobic solute is encapsulated within these dynamic clusters, shielding it from the bulk aqueous phase[2][3].

  • Water Structure Alteration (Chaotropic Effect): NaXS acts as a "structure breaker." The bulky aromatic ring perturbs the highly ordered, tetrahedral hydrogen-bonding network of bulk water. By disrupting this network, NaXS reduces the thermodynamic penalty (cavity formation energy) required to introduce a hydrophobic solute into the aqueous phase[2].

  • Solute-Hydrotrope Complexation: Direct molecular interactions occur between the solute and the hydrotrope. The electron-rich π -cloud of the p-xylene ring engages in non-covalent π−π interactions with aromatic solutes, while the oxygen atoms of the sulfonate group act as hydrogen bond acceptors[2][9].

Mechanism A NaXS Monomers (Below MHC) C Concentration > MHC (0.2 - 0.4 M) A->C Increase Concentration B Hydrophobic Solute (Insoluble) F Solute-Hydrotrope Complexation (π-π) B->F Intermolecular Forces D Self-Aggregation (Loose Stacking) C->D Hydrophobic Effect E Water Structure Disruption C->E Chaotropic Action D->F G Enhanced Aqueous Solubilization E->G F->G Encapsulation

Mechanistic pathways of NaXS hydrotropy driving solute solubilization.

Quantitative Profiling: MHC and Enhancement Factors

The efficacy of NaXS is quantified by its MHC, its Maximum Hydrotrope Concentration ( Cmax​ —the point where solubility plateaus), and the Enhancement Factor (the ratio of solubility in the hydrotrope solution to solubility in pure water)[10][11].

The table below summarizes the experimentally validated solubilization metrics of NaXS with various challenging hydrophobic molecules.

Solute / APITemp (K)NaXS MHC (M)NaXS Cmax​ (M)Solubility in WaterSolubility at Cmax​ Enhancement FactorRef
Resveratrol 313 K0.200.800.030 g/L~0.917 g/L30.59[10][11]
Resveratrol 333 K0.200.800.030 g/L~1.066 g/L35.56[10][11]
4-OH-TEMPO 298 KN/A20 wt%1.18 M1.99 M1.68[7][12]
General Organics 298 K0.38 - 0.40VariableVariableVariableUp to 200x[3][5]

Note: The enhancement factor is highly specific to the solute's ability to engage in π−π stacking with the xylene ring of NaXS.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the evaluation of NaXS hydrotropy requires rigorous, self-validating workflows. The following protocols explain not just the steps, but the causality behind the experimental design.

Protocol A: Determination of MHC and Solubility Enhancement

This protocol utilizes UV-Vis spectroscopy or HPLC to map the solubility curve of a drug against increasing NaXS concentrations[13][14].

Step-by-Step Methodology:

  • Preparation of Hydrotrope Matrix: Prepare a series of aqueous NaXS solutions ranging from 0.0 M (pure water control) to 2.0 M in tight increments (e.g., 0.1 M steps). Rationale: Tight increments around the 0.2–0.5 M range are critical to accurately pinpoint the MHC inflection point.

  • Solute Saturation: Add an excess amount of the poorly water-soluble API to a fixed volume (e.g., 20 mL) of each NaXS solution in sealed glass vials.

  • Equilibration Dynamics: Agitate the mixtures in a thermostatic mechanical shaker at a constant temperature (e.g., 298 K) for 12 hours. Subsequently, allow the vials to stand completely undisturbed for 24 hours. Causality: Hydrotropic aggregates are highly dynamic. The 24-hour standing period is a mandatory self-validating step to prevent supersaturation artifacts and ensure true thermodynamic equilibrium is reached.

  • Phase Separation: Centrifuge the samples at 10,000 RPM for 15 minutes, followed by filtration of the supernatant through a 0.45 µm PTFE syringe filter. Causality: Undissolved nanoparticles of the API will scatter light during UV-Vis analysis or clog HPLC columns, falsely inflating solubility readings. PTFE is chosen to prevent non-specific binding of the hydrophobic API to the filter membrane.

  • Quantification: Dilute the filtrate appropriately with mobile phase or distilled water. Measure the concentration using a pre-calibrated HPLC method or UV-Vis spectrophotometer at the API's λmax​ .

  • Data Modeling: Plot API solubility against NaXS concentration. The intersection of the baseline solubility and the linear ascent marks the MHC.

Protocol S1 1. Preparation NaXS (0.1-2.0M) S2 2. Solute Addition Excess Solid API S1->S2 S3 3. Equilibration Stir 12h, Stand 24h S2->S3 S4 4. Phase Separation Centrifuge & Filter S3->S4 S5 5. Quantification HPLC / UV-Vis S4->S5 S6 6. Data Modeling Determine MHC S5->S6

Self-validating experimental workflow for determining MHC and solubility enhancement.

Protocol B: Structural Elucidation via Small-Angle Neutron Scattering (SANS)

While Dynamic Light Scattering (DLS) is common for measuring rigid micelles, it often fails for hydrotropes because the aggregates are loose and continuously breaking apart. SANS is the authoritative technique for this application[15].

Step-by-Step Methodology:

  • Isotopic Substitution: Prepare NaXS solutions using Deuterium Oxide ( D2​O ) instead of H2​O . Rationale: D2​O provides the necessary neutron scattering length density contrast between the hydrogen-rich hydrotrope/solute and the solvent.

  • Sample Loading: Load the equilibrated NaXS-API solutions into quartz cuvettes suitable for the neutron beamline.

  • Scattering Measurement: Record the scattering intensity I(Q) as a function of the momentum transfer vector Q .

  • Model Fitting: Fit the scattering data using an Ornstein-Zernike or Teubner-Strey model rather than a hard-sphere model. Causality: Because NaXS forms loose, fractal-like aggregates rather than hard spherical micelles, standard hard-sphere models will yield artificially high error margins. Fractal modeling accurately captures the dynamic stacking mechanism.

Conclusion and Formulation Implications

Sodium 2,5-dimethylbenzenesulfonate (NaXS) represents a highly efficient, non-micellar approach to aqueous solubilization. By operating through a triad of loose self-aggregation, water structure disruption, and π−π complexation, NaXS achieves massive solubility enhancements without the severe viscosity penalties associated with polymeric surfactants[5][7]. For drug development professionals and formulation scientists, mapping the MHC and Cmax​ using rigorous, equilibrium-validated protocols is the cornerstone of translating hydrotropic theory into stable, bioavailable commercial products.

References

  • Hydrotrope - Wikipedia. Wikipedia.org. Available at:[Link]

  • Mechanism of Hydrotropic Action of Hydrotrope Sodium Cumene Sulfonate on the Solubility of Di-t-Butyl-Methane: A Molecular Dynamics Simulation Study. ACS Publications. Available at:[Link]

  • Influence of Hydrotropes on the Solubilities and Diffusivities of Redox-Active Organic Compounds for Aqueous Flow Batteries. PMC / NIH. Available at:[Link]

  • Functions of Hydrotropes in Solutions. ResearchGate. Available at:[Link]

  • An aqueous hydrotropic solution as environmentally benign reaction medium for organic transformations: a short review. ResearchGate. Available at:[Link]

  • Effect of hydrotropes on the aqueous solution behavior of surfactants. ResearchGate. Available at:[Link]

  • Effect of hydrotropes on the solution behavior of PEO/PPO/PEO block copolymer L62 in aqueous solutions. ResearchGate. Available at:[Link]

  • Effective Extraction of resveratrol through hydrotropy. AIP Publishing / ResearchGate. Available at:[Link]

  • Hydrotropy: Monomer–Micelle Equilibrium and Minimum Hydrotrope Concentration. ACS Publications. Available at:[Link]

  • Sustainable polyphenolate assisted hydrotropic solubilization of riboflavin. Journal of Molecular Liquids. Available at:[Link]

Sources

Foundational

Thermodynamic Profiling of Sodium 2,5-Dimethylbenzenesulfonate at 298.15 K: Volumetric and Calorimetric Baselines for Hydrotropic Solubilization

Executive Summary Sodium 2,5-dimethylbenzenesulfonate (a specific positional isomer of sodium xylenesulfonate, SXS) is a foundational hydrotrope utilized in drug formulation, complex fluid engineering, and surfactant sci...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Sodium 2,5-dimethylbenzenesulfonate (a specific positional isomer of sodium xylenesulfonate, SXS) is a foundational hydrotrope utilized in drug formulation, complex fluid engineering, and surfactant science. Unlike traditional amphiphiles that form rigid micelles, hydrotropes facilitate the aqueous solubilization of hydrophobic active pharmaceutical ingredients (APIs) through pre-micellar aggregation and co-stacking.

For formulation scientists, predicting the phase behavior and temperature dependence of these solubilized systems requires precise standard-state thermodynamic data. This whitepaper synthesizes the definitive room-temperature (298.15 K) thermodynamic properties—specifically the standard partial molar heat capacity ( Cp∘​ ) and volume ( V∘ )—of sodium 2,5-dimethylbenzenesulfonate, detailing the self-validating experimental protocols required to obtain them.

Thermodynamic Profile at 298.15 K

At infinite dilution, solute-solute interactions are entirely negated, allowing researchers to isolate the intrinsic hydration footprint of the 2,5-dimethylbenzenesulfonate anion. The standard partial molar properties provide a macroscopic read-out of microscopic solvent structuring.

Based on the foundational calorimetric studies by , the thermodynamic parameters for aqueous sodium 2,5-dimethylbenzenesulfonate at 298.15 K are established below.

Table 1: Thermodynamic Parameters in Aqueous Solution (298.15 K)
ParameterSymbolValueUnit
Standard Partial Molar Heat Capacity Cp∘​ 416.4 ± 0.5J K⁻¹ mol⁻¹
Standard Partial Molar Volume V∘ 135.74 ± 0.08cm³ mol⁻¹
Heat Capacity Interaction Parameter Bc​ -28.9 ± 1.2J K⁻¹ kg mol⁻²
Volume Interaction Parameter Bv​ -0.33 ± 0.17cm³ kg mol⁻²
Mechanistic Interpretation: The Hydration Sphere

The large, positive standard partial molar heat capacity ( Cp∘​=416.4 J K⁻¹ mol⁻¹) is the thermodynamic signature of hydrophobic hydration . Water molecules form highly ordered, ice-like clathrate cages around the non-polar 2,5-dimethyl groups on the benzene ring. When thermal energy is applied, these rigid structures "melt," absorbing significant energy and driving up the apparent heat capacity.

Conversely, the hydrophilic sulfonate group ( −SO3−​ ) acts as a structure-breaker via ion-dipole interactions, which typically contributes negatively to heat capacity. The net positive Cp∘​ confirms that the hydrophobic character of the dimethylbenzene ring dominates the hydration dynamics. This delicate balance is the exact mechanism that prevents the molecule from forming standard micelles, driving it instead toward hydrotropic co-aggregation with poorly soluble drugs.

HydrotropeMech A Sodium 2,5-dimethylbenzenesulfonate (Hydrotrope Monomers) B Hydrophobic Hydration (Water Structuring around Methyls) A->B Dissolution C Pre-Micellar Aggregation (Stacking via π-π & Hydrophobic) B->C Concentration > CHC E Co-Micellization / Solubilization (Enhanced Phase Stability) C->E Solute Partitioning D Target Solute Introduction (Poorly Soluble API) D->E Interfacial interaction

Diagram 1: Hydrotropic solubilization pathway driven by hydrophobic hydration.

Experimental Methodologies: Self-Validating Protocols

Standard state properties cannot be measured directly; they must be extrapolated from finite concentrations to zero molality. Because extrapolation magnifies low-concentration errors, the experimental workflows must be rigorously self-validating.

Protocol 1: Solution Standardization and Baseline Control
  • Causality: Sodium 2,5-dimethylbenzenesulfonate is highly hygroscopic and frequently exists as a monohydrate (MW ≈ 226.23 g/mol ). Gravimetric preparation alone introduces unacceptable water-mass errors. Furthermore, trace multivalent cations in the solvent will severely skew density measurements due to electrostriction.

  • Step 1: Purify water through a mixed-bed ion exchange and activated carbon system to strictly control the dielectric constant and background heat capacity.

  • Step 2: Prepare stock solutions gravimetrically.

  • Step 3 (Self-Validation): Pass three aliquots of the stock solution through a strong cation exchange column (H⁺ form). Titrate the eluted 2,5-dimethylbenzenesulfonic acid with standardized NaOH to a phenolphthalein endpoint. This closes the loop on concentration accuracy, ensuring molality is known to within <0.5%.

Protocol 2: Vibrating Tube Densimetry ( V∘ Determination)
  • Causality: Apparent molar volume ( Vϕ​ ) calculations divide the density difference between solution and solvent by the molality. At low concentrations, the denominator is tiny, meaning density must be measured to 6-decimal precision ( 10−6 g/cm³).

  • Step 1: Inject the standardized solution into a vibrating U-tube densimeter thermostatted to 298.15 ± 0.001 K.

  • Step 2: Measure the oscillation period ( τ ).

  • Step 3 (Self-Validation): Calibrate the instrument daily using pure water and dry air. Calculate density ( d ) via the relationship d−d0​=K(τ2−τ02​) , where d0​ and τ0​ are the pure water reference values.

Protocol 3: Flow Microcalorimetry ( Cp∘​ Determination)
  • Causality: Traditional adiabatic calorimetry requires large sample volumes and struggles to resolve the micro-degree temperature differentials of dilute solutions. A Picker flow microcalorimeter continuously measures the differential heat capacity between the solution and pure solvent, enabling high-precision data at low molalities.

  • Step 1: Pump the solution and pure solvent through the twin cells of the microcalorimeter at a constant flow rate.

  • Step 2: Apply a known heating power and measure the temperature gradient ( ΔT ) to calculate volumetric heat capacity ( σ ).

  • Step 3 (Self-Validation): Multiply the apparent molar heat capacities by a mean heat leak correction factor ( f ). Derive f daily by calibrating the instrument with aqueous NaCl—a universally characterized thermodynamic standard—ensuring asymmetrical heat loss between the twin cells is mathematically neutralized.

Data Reduction and Infinite Dilution Extrapolation

Once density and specific heat are obtained, the apparent molar volume ( Vϕ​ ) and heat capacity ( Cp,ϕ​ ) are calculated. To extract the standard state properties, the data is fitted to the extended Debye-Hückel equation:

Yϕ​=Y∘+Ay​m1/2+By​m

Where:

  • Y∘ is the standard partial molar property (the intercept).

  • Ay​ is the theoretical Debye-Hückel limiting slope for a 1:1 electrolyte. At 298.15 K, standard values are Ac​=32.51 J K⁻¹ kg¹/² mol⁻³/² and Av​=1.865 cm³ kg¹/² mol⁻³/² .

  • By​ is the empirical interaction parameter accounting for solute-solute interactions at finite concentrations.

ExpWorkflow A 1. Aqueous Solution Preparation (High-Purity Milli-Q Water) B 2. Standardization (Ion Exchange & Titration) A->B C1 3a. Vibrating Tube Densimetry (Oscillation Period Measurement) B->C1 C2 3b. Flow Microcalorimetry (Differential Heat Capacity) B->C2 D1 Apparent Molar Volume (V_φ) C1->D1 D2 Apparent Molar Heat Capacity (Cp_φ) C2->D2 E 4. Extended Debye-Hückel Extrapolation (Y_φ = Y° + A_y m^½ + B_y m) D1->E D2->E F Standard Partial Molar Properties (Cp° = 416.4 J/K·mol, V° = 135.74 cm³/mol) E->F

Diagram 2: Self-validating experimental workflow for thermodynamic characterization.

Conclusion

The thermodynamic profiling of sodium 2,5-dimethylbenzenesulfonate at room temperature reveals a compound heavily governed by hydrophobic hydration, as evidenced by its large standard partial molar heat capacity ( Cp∘​=416.4 J K⁻¹ mol⁻¹). By utilizing self-validating densimetry and microcalorimetry protocols coupled with Debye-Hückel extrapolations, researchers can confidently utilize these baselines to engineer stable, temperature-resilient hydrotropic drug formulations.

References

  • Sway, K., Hovey, J. K., & Tremaine, P. R. (1986). Apparent molar heat capacities and volumes of alkylbenzenesulfonate salts in water: substituent group additivity. Canadian Journal of Chemistry, 64(2), 394-398. URL:[Link]

  • Bradley, D. J., & Pitzer, K. S. (1979). Thermodynamics of electrolytes. 12. Dielectric properties of water and Debye-Hueckel parameters to 350°C and 1 kbar. Journal of Physical Chemistry, 83(12), 1599-1603. URL:[Link]

Exploratory

A Comprehensive Technical Guide to the Molecular Weight and Crystallographic Characteristics of Sodium 2,5-Dimethylbenzenesulfonate

For Researchers, Scientists, and Drug Development Professionals This in-depth technical guide provides a comprehensive overview of the molecular weight and crystallographic characteristics of sodium 2,5-dimethylbenzenesu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the molecular weight and crystallographic characteristics of sodium 2,5-dimethylbenzenesulfonate. It is designed to equip researchers, scientists, and professionals in drug development with the essential knowledge and methodologies for the precise characterization of this compound.

Introduction

Sodium 2,5-dimethylbenzenesulfonate is an organic salt that finds application as a hydrotrope, a compound that enhances the solubility of sparingly soluble substances in water.[1][2] Its amphiphilic nature, stemming from a hydrophilic sulfonate group and a hydrophobic dimethylbenzene group, allows it to be an effective solubilizing agent in various formulations, including household cleaning products and personal care items.[2] A thorough understanding of its molecular and structural properties is paramount for its effective application and for quality control in its production.

Part 1: Molecular Weight Determination

The molecular weight of a compound is a fundamental physical property. For sodium 2,5-dimethylbenzenesulfonate, the theoretical molecular weight can be calculated from its molecular formula, C₈H₉NaO₃S.[3] However, experimental verification is crucial to confirm the identity and purity of a sample. Mass spectrometry stands as a powerful analytical technique for this purpose.[4]

Theoretical Molecular Weight

The molecular formula of anhydrous sodium 2,5-dimethylbenzenesulfonate is C₈H₉NaO₃S. Its molecular weight is 208.21 g/mol .[1][2][5] The compound can also exist in hydrated forms, such as the monohydrate (C₈H₉NaO₃S · H₂O) and the dihydrate (C₈H₁₀O₃S · 2H₂O), with molecular weights of 226.22 g/mol and 222.26 g/mol respectively.[3][6]

Experimental Determination by Mass Spectrometry

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions to determine the molecular weight of a compound.[4] High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which aids in confirming the elemental composition.[7][8]

Methodology: Electrospray Ionization Mass Spectrometry (ESI-MS)

A suitable method for the analysis of sodium 2,5-dimethylbenzenesulfonate is Electrospray Ionization Mass Spectrometry (ESI-MS), as it is a soft ionization technique that minimizes fragmentation of the parent molecule.

Experimental Protocol:

  • Sample Preparation: A dilute solution of sodium 2,5-dimethylbenzenesulfonate is prepared in a suitable solvent, typically a mixture of water and a volatile organic solvent like methanol or acetonitrile.

  • Infusion: The sample solution is introduced into the ESI source at a constant flow rate.

  • Ionization: A high voltage is applied to the capillary tip, causing the nebulized droplets to become charged. As the solvent evaporates, the charge density on the droplets increases, leading to the formation of gas-phase ions of the analyte.

  • Mass Analysis: The generated ions are then guided into the mass analyzer (e.g., Time-of-Flight (TOF), Quadrupole, or Orbitrap). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.[9][10]

Data Interpretation:

The resulting mass spectrum will ideally show a prominent peak corresponding to the molecular ion. For sodium 2,5-dimethylbenzenesulfonate, this would be the [M-Na]⁻ anion at an m/z corresponding to the 2,5-dimethylbenzenesulfonate anion (C₈H₉O₃S⁻), or the [M+Na]⁺ adduct in positive ion mode. High-resolution measurements can distinguish the exact mass from other potential compounds with the same nominal mass.[8]

Visualization of the Mass Spectrometry Workflow:

Mass_Spectrometry_Workflow cluster_sample_prep Sample Preparation cluster_ms_system Mass Spectrometer cluster_data_analysis Data Analysis Sample Sodium 2,5-dimethyl- benzenesulfonate Solution Dilute Solution Sample->Solution Solvent Solvent (e.g., H₂O/MeOH) Solvent->Solution ESI_Source Electrospray Ionization (ESI) Source Solution->ESI_Source Infusion Mass_Analyzer Mass Analyzer (e.g., TOF, Orbitrap) ESI_Source->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Mass_Spectrum Mass Spectrum (Intensity vs. m/z) Detector->Mass_Spectrum Signal Processing MW_Determination Molecular Weight Determination Mass_Spectrum->MW_Determination

Caption: Workflow for molecular weight determination using ESI-MS.

Part 2: Crystallographic Characteristics

The crystallographic characteristics of a compound describe the arrangement of its atoms in a crystalline solid. This information is crucial for understanding its physical properties, such as solubility, stability, and melting point. X-ray crystallography is the definitive technique for determining the three-dimensional structure of a crystalline material.[11][12][13]

Single-Crystal X-ray Diffraction (SC-XRD)

This technique involves irradiating a single crystal of the material with X-rays and analyzing the resulting diffraction pattern. The pattern of diffracted X-rays provides information about the arrangement of atoms within the crystal.

Methodology: Single-Crystal X-ray Diffraction

Experimental Protocol:

  • Crystal Growth: The first and often most challenging step is to grow a high-quality single crystal of sodium 2,5-dimethylbenzenesulfonate suitable for X-ray diffraction. This can be achieved through various techniques such as slow evaporation of a saturated solution, or vapor diffusion. The choice of solvent is critical and may require screening of various options.

  • Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. The crystal is rotated while being irradiated with a monochromatic X-ray beam. The diffracted X-rays are collected by a detector.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms in the crystal lattice are then determined using computational methods. This initial model is then refined to best fit the experimental data.

Visualization of the X-ray Crystallography Workflow:

XRay_Crystallography_Workflow cluster_crystal_growth Crystal Growth cluster_data_collection Data Collection cluster_structure_determination Structure Determination Compound Sodium 2,5-dimethyl- benzenesulfonate Growth_Method Slow Evaporation / Vapor Diffusion Compound->Growth_Method Solvent Suitable Solvent Solvent->Growth_Method Single_Crystal High-Quality Single Crystal Growth_Method->Single_Crystal Mounting Crystal Mounting Single_Crystal->Mounting Diffractometer X-ray Diffractometer Mounting->Diffractometer Diffraction_Data Diffraction Pattern Diffractometer->Diffraction_Data Unit_Cell Unit Cell & Space Group Determination Diffraction_Data->Unit_Cell Structure_Solution Structure Solution (e.g., Direct Methods) Unit_Cell->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Final_Structure Final Crystal Structure Structure_Refinement->Final_Structure

Caption: Workflow for single-crystal X-ray diffraction analysis.

Crystallographic Data

The results of a single-crystal X-ray diffraction experiment are typically summarized in a crystallographic information file (CIF) and a data table. The following table illustrates the type of information that would be obtained for sodium 2,5-dimethylbenzenesulfonate.

Parameter Description (Example Data)
Crystal SystemThe crystal system describes the symmetry of the unit cell.Monoclinic
Space GroupThe space group is a mathematical description of the symmetry of the crystal.P2₁/c
a, b, c (Å)The lengths of the unit cell edges.a = 10.5 Å, b = 8.6 Å, c = 15.1 Å
α, β, γ (°)The angles between the unit cell edges.α = 90°, β = 101.9°, γ = 90°
Volume (ų)The volume of the unit cell.1335
ZThe number of formula units per unit cell.4
Density (calculated) (g/cm³)The calculated density of the crystal.1.55
R-factorA measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.0.04

Note: The example data in the table is illustrative and based on a related compound, N-(2,5-Dimethylphenyl)benzenesulfonamide, to provide a realistic representation of the expected values.[14]

Conclusion

The precise determination of the molecular weight and crystallographic characteristics of sodium 2,5-dimethylbenzenesulfonate is fundamental to its application in research and industry. This guide has outlined the theoretical basis and provided detailed experimental workflows for these characterizations using mass spectrometry and X-ray crystallography. Adherence to these rigorous analytical methods will ensure the quality, purity, and efficacy of this important hydrotropic agent.

References

  • Jensen, L. H., & Lingafelter, E. C. (1945). X-Ray Crystallographic Studies of Organic Sulfonates. I. The Quarter-hydrates of Certain Sodium 1-Alkane-sulfonates. Journal of the American Chemical Society, 67(9), 1478–1480. [Link]

  • Jensen, L. H., & Lingafelter, E. C. (1946). X-Ray Crystallographic Studies of Organic Sulfonates. II. The Hemihydrates of Certain Sodium 1-Alkane-sulfonates. Journal of the American Chemical Society, 68(8), 1478–1480. [Link]

  • Bauer, S. H. (1944). X-Ray Crystallographic Studies of Organic Sulfonates. Journal of the American Chemical Society, 66(10), 1775–1776. [Link]

  • TutorChase. (n.d.). How can mass spectrometry determine molecular weight of organic compounds? Retrieved from [Link]

  • NextSDS. (n.d.). 2,5-DIMETHYLBENZENESULFONIC ACID SODIUM SALT MONOHYDRATE. Retrieved from [Link]

  • Ward, M. D. (2018). X-ray Studies of Molecular Structure during the Crystallisation of Organic Salts. University of Leeds. [Link]

  • EMSL. (n.d.). Mass Spectrometry for Organic Matter Analysis. Retrieved from [Link]

  • Australian Government Department of Health. (2013). Benzenesulfonic acid, dimethyl-, sodium salt: Human health tier II assessment. [Link]

  • OpenStax. (2023). 12.2 Interpreting Mass Spectra. In Organic Chemistry. [Link]

  • PubChem. (n.d.). Sodium 2,5-diaminobenzenesulfonate. Retrieved from [Link]

  • Santos. (2021). BENZENESULFONIC ACID, DIMETHYL-, SODIUM SALT [SODIUM XYLENE SULFONATE]. [Link]

  • Chemistry LibreTexts. (2021). 1.5.5: Measuring the Molecular Mass of Organic Compounds- Mass Spectrometry. [Link]

  • Chemistry LibreTexts. (2015). 11.9: Measuring the Molecular Mass of Organic Compounds: Mass Spectrometry. [Link]

  • Inxight Drugs. (n.d.). 2,5-DIMETHYLBENZENESULFONIC ACID. Retrieved from [Link]

  • Gowda, B. T., et al. (2009). N-(2,5-Dimethylphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2763. [Link]

Sources

Foundational

Environmental Degradation Kinetics of Sodium 2,5-Dimethylbenzenesulfonate: A Mechanistic and Methodological Guide

Executive Summary Sodium 2,5-dimethylbenzenesulfonate (SXS), an isomer within the broader category of sodium xylene sulfonates, is an amphiphilic hydrotrope heavily utilized in commercial formulations, cleaning products,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Sodium 2,5-dimethylbenzenesulfonate (SXS), an isomer within the broader category of sodium xylene sulfonates, is an amphiphilic hydrotrope heavily utilized in commercial formulations, cleaning products, and drug development to solubilize complex, hydrophobic active ingredients[1]. Given its high usage volume, SXS frequently enters the aquatic environment via wastewater treatment plant (WWTP) effluents. Understanding its degradation kinetics—both through natural biological attenuation and Advanced Oxidation Processes (AOPs)—is critical for researchers and environmental scientists assessing the ecological impact of functional excipients. This whitepaper synthesizes the physicochemical fate, degradation mechanisms, and self-validating experimental protocols required to accurately profile the kinetics of SXS.

Physicochemical Context & Environmental Fate

SXS exhibits a very low soil adsorption coefficient, with the Koc​ for dimethylsulfonates estimated between 0.78 and 26.3 L/kg[2]. Coupled with its inherently high aqueous solubility, SXS preferentially partitions into the water column upon environmental release rather than adsorbing to suspended solids or benthic sediments[2]. This lack of phase partitioning dictates that aqueous-phase degradation—specifically aerobic biodegradation and photolysis—acts as the primary environmental sink for this compound.

Biodegradation Kinetics in Aerobic Environments

Under standard OECD testing conditions, SXS is classified as "readily biodegradable," meaning it does not persist or bioaccumulate in the environment[2]. Kinetic profiling of xylene sulfonates reveals a distinct, brief lag phase of approximately 2 days (reaching only 9% degradation), which corresponds to the acclimation period of the microbial consortium[1]. Following this lag phase, the compound undergoes rapid exponential breakdown, achieving 100% degradation by day 8[1]. This rapid biological attenuation indicates that in well-aerated, biologically active environments (such as secondary biological clarifiers in WWTPs), SXS is swiftly mineralized.

Advanced Oxidation Processes (AOPs): Mechanistic Pathways

For industrial effluents where biological treatment is insufficient, AOPs such as UV/H₂O₂ and photoelectrochemical oxidation are employed. Organic micropollutants (OMPs) like benzenesulfonates are highly susceptible to degradation via hydroxyl radicals (•OH) generated during these processes[3].

Photoelectrochemical decomposition using TiO₂-RuO₂ electrodes under UV irradiation has proven highly effective for SXS, achieving an 87% Chemical Oxygen Demand (COD) reduction and an 81% Total Organic Carbon (TOC) reduction within just 30 minutes[4]. The degradation conforms to pseudo-first-order kinetics ( ln(C0​/Ct​)=kobs​t ), where the rate is heavily influenced by the solution pH and the supporting electrolyte[4]. Acidic chloride media accelerate the formation of powerful oxidizing radicals, whereas alkaline conditions slow the kinetics despite the predominance of •OH[4].

Mechanistically, the degradation initiates via •OH attack on the aromatic ring, leading to desulfonation and ring hydroxylation. This is followed by chromophore cleavage into short-chain aliphatic acids, and ultimately, complete mineralization into CO₂, H₂O, and sulfate ions.

MechanisticPathway SXS Sodium 2,5-Dimethylbenzenesulfonate (Parent Compound) AOP Advanced Oxidation (UV/H2O2 or Photoelectrochemical) SXS->AOP OH •OH Radical Generation AOP->OH Desulf Desulfonation (Loss of -SO3-) OH->Desulf Hydrox Aromatic Ring Hydroxylation (Phenolic Intermediates) OH->Hydrox Cleavage Aromatic Ring Cleavage (Short-chain Aliphatic Acids) Desulf->Cleavage Hydrox->Cleavage Min Complete Mineralization (CO2 + H2O + SO4 2-) Cleavage->Min Continuous Oxidation

Mechanistic pathway of SXS degradation via hydroxyl radical attack and mineralization.

Quantitative Kinetic Data Summary

To facilitate easy comparison of SXS degradation efficiency across different environmental and engineered conditions, the quantitative kinetic parameters are summarized below:

Kinetic ParameterObserved ValueExperimental ConditionsReference
Aerobic Biodegradation 100% degradation at 8 daysOECD SIDS protocol, natural inoculum[1]
Biodegradation Lag Phase ~2 days (0-9% degradation)Standard aerobic conditions[1]
TOC Reduction (AOP) 81% reduction within 30 minPhotoelectrochemical, TiO₂-RuO₂, UV[4]
COD Reduction (AOP) 87% reduction within 30 minPhotoelectrochemical, TiO₂-RuO₂, UV[4]
Soil Adsorption ( Koc​ ) 0.78 - 26.3 L/kgEstimated via EPISuite™[2]

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, kinetic studies must employ self-validating systems. The following methodologies detail the specific causality behind each experimental choice to prevent common artifacts such as post-sampling oxidation or false-positive degradation readings.

ExperimentalWorkflow S1 1. Matrix Prep (SXS + Electrolyte) S2 2. Irradiation (UV + Oxidant) S1->S2 S3 3. Sampling (Time-series) S2->S3 S4 4. Quenching (Catalase) S3->S4 S5 5. Analysis (HPLC/TOC) S4->S5 S6 6. Kinetics (First-order fit) S5->S6

Step-by-step experimental workflow for evaluating pseudo-first-order degradation kinetics.

Protocol A: Photoelectrochemical / UV-H₂O₂ Kinetic Profiling
  • Matrix Preparation : Prepare a 50 mg/L SXS solution in a controlled aqueous matrix (e.g., 10 mM NaClO₄ as a supporting electrolyte)[4].

    • Causality : Using a defined electrolyte isolates the kinetic effect of the oxidant from background scavenging by natural organic matter (NOM), ensuring the derived rate constant is intrinsic to the molecule.

  • Irradiation : Expose the solution to a 254 nm low-pressure UV lamp while simultaneously injecting 10 mM H₂O₂.

    • Causality : The 254 nm wavelength precisely matches the absorption cross-section for H₂O₂ homolysis, maximizing the quantum yield of •OH radicals[3].

  • Temporal Sampling & Quenching (Critical Step) : Extract 2 mL aliquots at pre-defined intervals (e.g., 0, 5, 10, 20, 30 min). Immediately inject 100 µL of bovine liver catalase (or excess methanol) into the vial.

    • Causality : Catalase rapidly disproportionates residual H₂O₂, instantly halting the oxidation reaction. Without this quench, •OH generation continues in the dark during the HPLC autosampler queue time, which artificially inflates the pseudo-first-order rate constant ( kobs​ ).

  • Analytical Quantification : Analyze samples via HPLC-UV (detection at ~220 nm) to track parent compound disappearance, and a TOC analyzer to track mineralization.

    • Causality : Combining HPLC and TOC ensures that primary degradation (loss of the parent molecule via desulfonation) is not falsely interpreted as complete environmental removal.

Protocol B: OECD-Compliant Aerobic Biodegradation (CO₂ Evolution)
  • Inoculum Preparation : Harvest activated sludge from a municipal WWTP. Wash and aerate the sludge for 5-7 days to deplete endogenous carbon sources.

    • Causality : Depleting background carbon minimizes baseline CO₂ respiration, significantly increasing the signal-to-noise ratio for SXS degradation.

  • Incubation : Introduce SXS as the sole carbon source at 10-20 mg TOC/L in a sealed biometer flask containing the acclimated inoculum and a defined mineral medium.

  • CO₂ Trapping & Titration : Route the evolved headspace gas through a series of Ba(OH)₂ traps. Titrate the traps periodically over 28 days to quantify CO₂ production.

    • Causality : Measuring ultimate mineralization (CO₂ evolution) rather than parent compound disappearance ensures that toxic, stable intermediates are not accumulating in the aqueous phase, validating the "readily biodegradable" classification.

References

  • OECD SIDS. XYLENE SULFONIC ACID, SODIUM SALT. oecd.org.
  • Transformation of persistent organic micropollutants by UV and UV/H₂O₂ in wastewater treatment plant effluent. iwaponline.com.
  • BENZENESULFONIC ACID, DIMETHYL-, SODIUM SALT [SODIUM XYLENE SULFONATE]. santos.com.
  • Photoelectrochemical decomposition of sodium xylenesulfonate in the solution of NaCIO₄ with NaCIO addition. researchgate.net.

Sources

Protocols & Analytical Methods

Method

Application Note: Sodium 2,5-Dimethylbenzenesulfonate (SXS) as a Hydrotrope in Pharmaceutical Formulation

Executive Summary Sodium 2,5-dimethylbenzenesulfonate, commonly referred to as sodium xylenesulfonate (SXS), is a highly effective anionic hydrotropic agent utilized to exponentially increase the aqueous solubility of po...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Sodium 2,5-dimethylbenzenesulfonate, commonly referred to as sodium xylenesulfonate (SXS), is a highly effective anionic hydrotropic agent utilized to exponentially increase the aqueous solubility of poorly water-soluble active pharmaceutical ingredients (APIs). As the pharmaceutical pipeline increasingly populates with lipophilic, BCS Class II and IV compounds, hydrotropy offers a non-micellar, cosolvent-free pathway to solubilization. This application note provides a mechanistically grounded guide to formulating with SXS, detailing the causality behind its aggregation behavior, the critical role of the Minimum Hydrotrope Concentration (MHC), and self-validating protocols for formulation development.

Mechanistic Foundations of Hydrotropy with SXS

Unlike traditional surfactants that form well-defined micelles at a critical micelle concentration (CMC), hydrotropes like SXS undergo a looser, cooperative self-assembly once a specific threshold—the Minimum Hydrotrope Concentration (MHC)—is reached[1].

Below the MHC, SXS exists primarily as independent monomers and provides negligible solubility enhancement. Above the MHC, SXS molecules self-aggregate, creating hydrophobic microenvironments that encapsulate lipophilic APIs[2].

The molecular architecture of sodium 2,5-dimethylbenzenesulfonate is critical to its efficacy. It features a highly hydrophilic sulfonate group paired with a moderately hydrophobic xylene ring. Research demonstrates that the presence of two methyl groups on the benzene ring significantly enhances its hydrotropic power compared to single-methyl analogs like sodium p-toluenesulfonate (PTS)[3]. The expanded hydrophobic surface area facilitates stronger π-π stacking and van der Waals interactions with the API, while the ionic sulfonate head ensures the aggregate remains highly water-soluble.

G API Poorly Soluble API (Hydrophobic) SXS_Low SXS Monomers [Concentration < MHC] API->SXS_Low Weak Interaction Microenv Hydrophobic Microenvironment Formation API->Microenv Partitioning SXS_High SXS Self-Assembly [Concentration ≥ MHC] SXS_Low->SXS_High Concentration Increase SXS_High->Microenv Cooperative Aggregation Solubilized Enhanced Aqueous Solubilization (API Encapsulated) Microenv->Solubilized Thermodynamic Stability

Mechanism of hydrotropic solubilization driven by SXS self-assembly above the MHC.

Pre-Formulation Strategy: The Solubility-Permeability Interplay

When formulating oral or transdermal delivery systems using SXS, formulators must account for the solubility-permeability interplay . While hydrotropes drastically increase apparent solubility, they can concurrently reduce the thermodynamic activity of the free drug, potentially leading to a decrease in membrane permeability[4].

Causality Insight: The optimal formulation does not simply maximize SXS concentration. Instead, it identifies the lowest effective concentration above the MHC that achieves the target dose solubility without severely compromising intestinal permeation. Over-solubilization traps the API within the hydrotrope assemblies, lowering the free fraction available for absorption.

Quantitative Data: Comparative Solubilization Efficacy

To illustrate the structure-function relationship of hydrotropes, the following table summarizes the solubilization of Paclitaxel (a highly lipophilic BCS Class IV drug) using different benzenesulfonate derivatives at a standardized concentration of 2.5 M[3].

Hydrotropic AgentStructural FeatureConcentration (M)Paclitaxel Solubility (mg/mL)Fold Increase (vs. Water)
Pure Water N/AN/A~0.00031x
Sodium p-toluenesulfonate (PTS) 1 Methyl group2.50.22~733x
Sodium 2,5-dimethylbenzenesulfonate (SXS) 2 Methyl groups2.50.48~1,600x

Data adapted from structural analyses of hydrotropic properties[3]. The addition of a second methyl group on the benzene ring effectively doubles the solubilizing capacity of the hydrotrope.

Workflow Step1 1. Prepare SXS Dilution Series Step2 2. Add Excess API & Equilibrate (48h) Step1->Step2 Step3 3. Phase Separation (Centrifugation) Step2->Step3 Step4 4. HPLC/UV Quantification Step3->Step4 Step5 5. Plot Solubility vs. [SXS] Step4->Step5 Step6 6. Identify MHC & Optimize Formulation Step5->Step6

Step-by-step experimental workflow for determining MHC and optimizing SXS formulations.

Detailed Experimental Protocols

Protocol A: Determination of the Minimum Hydrotrope Concentration (MHC)

Causality Insight: Determining the MHC is critical because operating below it yields negligible solubility gains, while operating excessively above it wastes excipient and reduces permeability. We use a solubility-profiling method, which is the most functionally relevant assay for pharmaceutical formulation.

  • Preparation of Hydrotrope Series: Prepare a series of aqueous solutions of sodium 2,5-dimethylbenzenesulfonate ranging from 0.1 M to 3.0 M in purified water (or buffered saline, depending on the API's pH-dependent degradation profile).

  • API Addition: Add an excess amount (e.g., 50 mg) of the target poorly soluble API to 10 mL of each SXS solution in tightly sealed glass vials.

  • Equilibration: Place the vials in an isothermal mechanical shaker at 37°C ± 0.5°C for 48 hours.

    • Self-Validation Step: 48 hours ensures thermodynamic equilibrium is reached, preventing false readings caused by temporary kinetic supersaturation.

  • Phase Separation: Centrifuge the suspensions at 10,000 rpm for 15 minutes to pellet the undissolved API. Filter the supernatant through a 0.45 µm PTFE syringe filter.

    • Self-Validation Step: Discard the first 1 mL of filtrate to account for potential API adsorption to the filter membrane, ensuring accurate quantification.

  • Quantification: Dilute the filtrate appropriately with the mobile phase and analyze via HPLC-UV.

  • Data Analysis: Plot API solubility (y-axis) against SXS concentration (x-axis). The MHC is identified as the concentration where the slope of the solubility curve sharply increases, indicating the onset of self-aggregation[2].

Protocol B: Formulation of SXS-API Aqueous Solutions
  • Excipient Dissolution: Based on the MHC determined in Protocol A, select a target SXS concentration (e.g., MHC + 0.5 M to ensure robustness against minor temperature fluctuations). Dissolve the required mass of SXS in the aqueous vehicle under gentle magnetic stirring.

  • API Incorporation: Gradually add the API to the vortex of the stirring SXS solution to prevent localized clumping.

  • Sonication (Optional): If dissolution is slow, apply bath sonication for 15-30 minutes. Ensure the bath temperature does not exceed 40°C to prevent the degradation of thermolabile APIs.

  • Clarification: Once the solution appears visually transparent, pass it through a 0.22 µm sterile filter.

Protocol C: Self-Validating Stability & Dilution Integrity Tests

Causality Insight: Hydrotropic solubilization is highly concentration-dependent. If a formulated drug is administered intravenously or orally, it will be diluted by bodily fluids. If the SXS concentration drops below the MHC upon dilution, the API may rapidly precipitate, causing embolisms (in IV) or poor bioavailability (in oral delivery).

  • Dilution Test: Dilute 1 mL of the final formulation with 9 mL, 49 mL, and 99 mL of simulated gastric fluid (SGF) or phosphate-buffered saline (PBS).

  • Observation: Monitor for visual precipitation or cloudiness over 2, 4, and 24 hours.

  • Dynamic Light Scattering (DLS): Analyze the diluted samples using DLS to detect sub-visible API nucleation. If precipitation occurs rapidly, the formulation will require the addition of a precipitation inhibitor (e.g., HPMC or PVP) to maintain a metastable supersaturated state post-dilution.

References

  • Hydrotropic Solubilization of Paclitaxel: Analysis of Chemical Structures for Hydrotropic Property. Kinam Park Research. 3

  • The Hydrotrope Action of Sodium Xylenesulfonate on the Solubility of Lecithin. Journal of Colloid and Interface Science / ResearchGate.1

  • Hydrotropic Solubilization of Lipophilic Drugs for Oral Delivery: The Effects of Urea and Nicotinamide on Carbamazepine Solubility–Permeability Interplay. National Center for Biotechnology Information (PMC). 4

  • Aggregation behavior of hydrotropic compounds in aqueous solution. ResearchGate. 2

Sources

Application

Application Note: The Role of Sodium 2,5-Dimethylbenzenesulfonate in Surfactant Phase Behavior Studies

Introduction & Mechanistic Overview Sodium 2,5-dimethylbenzenesulfonate, universally referred to in formulation science as Sodium Xylenesulfonate (SXS) , is a highly effective anionic hydrotrope. Unlike traditional surfa...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Overview

Sodium 2,5-dimethylbenzenesulfonate, universally referred to in formulation science as Sodium Xylenesulfonate (SXS) , is a highly effective anionic hydrotrope. Unlike traditional surfactants, SXS possesses a short hydrophobic aromatic ring that prevents it from forming distinct micelles at low concentrations. Instead, its primary utility in drug development and colloid science lies in its ability to dramatically modulate the phase boundaries, self-assembly thermodynamics, and rheological properties of other amphiphilic systems.

As a Senior Application Scientist, understanding the causality behind SXS's behavior is critical for rational formulation design. SXS functions by partitioning at the surfactant-water interface. By inserting its sulfonate group among the surfactant headgroups while its xylene moiety disrupts the local hydrophobic packing, SXS alters the Critical Packing Parameter (CPP) of the system. This disruption prevents long-range liquid crystalline ordering, thereby driving highly viscous lamellar ( Lα​ ) or hexagonal ( H1​ ) phases into low-viscosity, isotropic micellar ( L1​ ) phases[1]. Furthermore, in complex microemulsions, SXS acts cooperatively with zwitterionic surfactants (like lecithin) to lower interfacial tension and expand the isotropic solubilization region[2].

SXS_Mechanism A Concentrated Surfactant (Lamellar Phase - High Viscosity) B Addition of SXS (Hydrotrope Partitioning) A->B C Disruption of Inter-bilayer Hydrogen Bonding B->C D Increase in Effective Headgroup Area (Shift in CPP) C->D E Isotropic Micellar Phase (L1 - Low Viscosity) D->E Phase Transition

Mechanism of SXS-mediated lamellar to isotropic micellar phase transition.

Key Applications in Phase Behavior Studies

Viscosity Reduction in Concentrated Surfactants

In high-throughput manufacturing and injectable drug formulations, concentrated surfactant solutions often form intractable, highly viscous lamellar gels. The addition of SXS dehydrates the hydration layer around primary surfactant headgroups and disrupts inter-bilayer water layers. This forces a lamellar-to-micellar transition, reducing bulk viscosity by several orders of magnitude while maintaining high surfactant activity[1].

Inversion of the Hofmeister Series and Cloud Point Modulation

In systems utilizing extended surfactants (e.g., X-AES), SXS acts as a salting-in agent, increasing overall surfactant solubility. However, an anomalous and highly useful phenomenon occurs when electrolytes are added to an aqueous solution of surfactant and SXS: the Hofmeister series reverses for divalent anions (such as Na2​SO4​ and Na2​CO3​ ). This hydrotrope-induced inversion drastically alters the cloud point and the nature of the coexisting phases, providing a unique lever to tune the thermal stability of microemulsions[3].

Kinetics of Spontaneous Vesicle Formation

SXS is uniquely capable of solubilizing highly lipophilic surfactants (e.g., Laureth-4 or Lecithin) into isotropic molecular solutions. When this hydrotrope-rich micellar phase is rapidly diluted with water, the SXS concentration drops below its Minimum Hydrotropic Concentration (MHC). The highly insoluble primary surfactant is suddenly forced to minimize its hydrophobic exposure, driving the spontaneous, kinetically-controlled self-assembly of monodisperse vesicles (liposomes)[4].

Comparative Data Analysis

To rationally select SXS over other formulation additives, one must compare their mechanistic impact on the Critical Packing Parameter (CPP) and resulting phase transitions. The table below summarizes these quantitative and qualitative shifts.

Table 1: Comparative Effects of Additives on Surfactant Phase Behavior

AdditiveClassificationPartitioning LocusEffect on Critical Packing Parameter (CPP)Typical Phase TransitionImpact on Bulk Viscosity
SXS (Sodium Xylenesulfonate) HydrotropeAqueous interface / HeadgroupDecreases CPP (increases effective headgroup area)Lamellar ( Lα​ ) Micellar ( L1​ )Drastic Reduction
Ethanol (C2) Co-solventInter-bilayer water layerDecreases CPP (dehydrates headgroups)Lamellar ( Lα​ ) Micellar ( L1​ )Moderate Reduction
1-Dodecanol (C12) Co-surfactantHydrophobic tail regionIncreases CPP (increases tail volume)Micellar ( L1​ ) Lamellar ( Lα​ )Significant Increase
Sodium Chloride Salting-out saltBulk aqueous phaseIncreases CPP (screens electrostatic repulsion)Micellar ( L1​ ) Hexagonal ( H1​ )Increase

Experimental Protocols

The following protocols are designed as self-validating systems . Every critical step includes an orthogonal check to ensure the scientific integrity of the phase behavior data.

Protocol A: Mapping the Phase Boundary of a Surfactant/SXS/Water System

Objective: To precisely map the phase boundary between the highly viscous lamellar ( Lα​ ) phase and the fluid isotropic micellar ( L1​ ) phase.

  • Stock Preparation: Prepare a 50% (w/w) stock solution of the primary surfactant (e.g., Lecithin or Sodium Lauryl Ether Sulfate) in ultra-pure water. Prepare a separate 40% (w/w) stock solution of SXS.

  • Sample Formulation: In 10 mL glass ampoules, create a concentration gradient by mixing the surfactant stock, SXS stock, and water to achieve SXS concentrations ranging from 0% to 15% (w/w) at a constant surfactant concentration.

  • Homogenization & Degassing: Seal the ampoules and mix via a vortex mixer for 5 minutes. Centrifuge the samples at 3,000 × g for 15 minutes.

    • Causality: Centrifugation removes entrapped air bubbles which can cause artificial light scattering and mimic turbidity, leading to false phase boundary readings.

  • Thermal Equilibration: Submerge the ampoules in a thermostated water bath at 25.0 ± 0.1 °C for 48 hours to ensure thermodynamic equilibrium.

  • Phase Identification (Self-Validation Step):

    • Observe the samples visually. The L1​ phase will flow easily and appear optically clear.

    • Validation: Place the ampoules between cross-polarized lenses (Cross-Polarized Light Microscopy, CPLM). The isotropic L1​ phase will remain completely dark (no birefringence). The Lα​ phase will exhibit strong birefringence (classic Maltese cross or oily streak textures). This optical check prevents the misclassification of a highly viscous isotropic phase as a liquid crystal.

Protocol B: Kinetic Vesicle Formation via Hydrotrope Dilution (Stopped-Flow DLS)

Objective: To synthesize monodisperse vesicles and monitor their assembly kinetics in real-time using SXS dilution.

  • Precursor Solution Prep: Dissolve 10% (w/w) Lecithin in a 20% (w/w) SXS aqueous solution. Stir overnight until an optically clear, isotropic mixed-micellar solution is formed.

  • Instrument Priming: Prime Syringe A of a stopped-flow apparatus with the Lecithin/SXS precursor solution. Prime Syringe B with a physiological buffer (e.g., PBS, pH 7.4).

  • Rapid Mixing: Program the stopped-flow device to execute a 1:10 volumetric dilution (Syringe A : Syringe B) with a dead-time of <2 milliseconds.

    • Causality: The rapid 1:10 dilution drops the SXS concentration from 20% to 2%, well below its hydrotropic solubilization capacity. The sudden insolubility of the lecithin drives rapid self-assembly into closed bilayer vesicles.

  • Kinetic Monitoring (Self-Validation Step): Route the output of the mixing chamber through an in-line Dynamic Light Scattering (DLS) flow cell equipped with a 633 nm laser.

    • Validation: Monitor the derived count rate (scattering intensity) and the autocorrelation function. A successful micelle-to-vesicle transition is validated by an instantaneous jump in scattering intensity (due to the larger size of vesicles compared to micelles) followed by a stabilization plateau. A single exponential decay in the correlation function confirms the monodispersity of the newly formed vesicles.

StoppedFlowWorkflow S1 Syringe A: SXS + Surfactant (Mixed Micelles) Mix Rapid Mixing Chamber (Stopped-Flow) S1->Mix S2 Syringe B: Aqueous Buffer S2->Mix Dil SXS Depletion & Hydrotrope Dilution Mix->Dil Ves Spontaneous Vesicle Formation Dil->Ves Self-Assembly DLS In-line DLS (Kinetic Monitoring) Ves->DLS

Experimental workflow for SXS-dilution induced vesicle formation via stopped-flow DLS.

References

  • Effects of additives on the rheology and phase behavior of lamellar-structured concentrated surfactant solutions Source: RSC Publishing / NSF PAR URL:[Link]

  • Hydrotrope-Induced Inversion of Salt Effects on the Cloud Point of an Extended Surfactant Source: Langmuir (ACS Publications) URL:[Link]

  • Interpretation of the Activity of a Hydrotrope in Lecithin/Sodium Xylenesulfonate/Water Microemulsions Source: Journal of Colloid and Interface Science (Academic Press / ResearchGate) URL:[Link]

  • Kinetics of vesicle formation from hydrotrope/lecithin micelles in the system of lecithin, sodium xylenesulfonate (SXS), and water Source: Langmuir (R Discovery) URL:[Link]

Sources

Method

Application Note: Preparation of Sodium 2,5-Dimethylbenzenesulfonate Standard Solutions for HPLC Analysis

Abstract This document provides a detailed, field-proven protocol for the preparation of accurate and reproducible standard solutions of sodium 2,5-dimethylbenzenesulfonate for High-Performance Liquid Chromatography (HPL...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a detailed, field-proven protocol for the preparation of accurate and reproducible standard solutions of sodium 2,5-dimethylbenzenesulfonate for High-Performance Liquid Chromatography (HPLC) analysis. The methodologies outlined herein are designed for researchers, scientists, and drug development professionals who require precise quantification of this analyte. The protocol covers the rationale behind solvent selection, step-by-step instructions for preparing stock and working standard solutions, and best practices for ensuring the stability and integrity of the standards. Adherence to these guidelines is critical for the generation of reliable calibration curves and the subsequent accurate determination of sodium 2,5-dimethylbenzenesulfonate in various sample matrices.

Introduction

Sodium 2,5-dimethylbenzenesulfonate is a hydrotrope, an organic salt that enhances the solubility of poorly soluble substances in aqueous solutions. It finds applications in various industrial and pharmaceutical formulations, including detergents and as a solubilizing agent in drug products. Accurate quantification of this compound is often a critical aspect of quality control and formulation development. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for this purpose due to its high resolution, sensitivity, and specificity.[1][2][3][4][5][6]

The foundation of any precise HPLC quantification is the accuracy of the standard solutions used for calibration.[7][8][9][10] Errors in standard preparation propagate throughout the entire analytical workflow, leading to unreliable results. This application note addresses the critical steps and underlying scientific principles for preparing sodium 2,5-dimethylbenzenesulfonate standard solutions, ensuring a robust and validated analytical method.

Materials and Reagents

Analyte
  • Sodium 2,5-dimethylbenzenesulfonate, certified reference material (CRM) or high purity standard (≥98%).

Solvents and Reagents
  • HPLC Grade Water: For all aqueous solutions and dilutions. The quality of the water is paramount to avoid introducing contaminants that could interfere with the analysis.[7]

  • HPLC Grade Acetonitrile (ACN): A common organic modifier in reversed-phase HPLC.[1][2][5][6]

  • HPLC Grade Methanol (MeOH): An alternative organic modifier. The choice between acetonitrile and methanol can affect selectivity and column pressure.[11][12]

  • Helium (or other suitable inert gas): For degassing the mobile phase.

Equipment
  • Analytical Balance: Calibrated, with a readability of at least 0.1 mg.[8][13][14][15][16][17]

  • Class A Volumetric Flasks: Various sizes (e.g., 10 mL, 25 mL, 50 mL, 100 mL).[8]

  • Class A Volumetric Pipettes: Various sizes (e.g., 1 mL, 2 mL, 5 mL, 10 mL).

  • Beakers and Graduated Cylinders.

  • Spatula.

  • Ultrasonic Bath: For degassing solvents and aiding dissolution.

  • Syringe Filters: 0.45 µm or 0.22 µm pore size, compatible with the chosen solvent.

Experimental Protocol: Standard Solution Preparation

The preparation of standard solutions is a multi-step process that begins with a concentrated stock solution, which is then serially diluted to create a series of working standards for the calibration curve.[10][18][19][20][21][22]

Rationale for Solvent Selection

The choice of solvent for the stock and working standards is critical and should ideally match the initial mobile phase composition of the HPLC method. This practice minimizes peak distortion and retention time shifts upon injection. Sodium benzenesulfonates are generally soluble in water and polar organic solvents like methanol and acetonitrile.[23][24][25] A mixture of water and an organic solvent (e.g., acetonitrile or methanol) is typically used as the diluent to ensure miscibility with the mobile phase.[26]

Preparation of the Primary Stock Standard Solution (e.g., 1000 µg/mL)

This primary stock solution serves as the foundation for all subsequent dilutions.[7][10]

Step-by-Step Methodology:

  • Weighing the Analyte:

    • Accurately weigh approximately 10.0 mg of sodium 2,5-dimethylbenzenesulfonate reference standard using a calibrated analytical balance.[8][13][14] Record the exact weight.

    • Causality: Precise weighing is the most critical step. Any error here will be propagated through all subsequent dilutions.[14][16] Using a four-place balance (0.1 mg) is standard practice for analytical work.[17] The substance is noted to be hygroscopic, so prompt weighing in a controlled environment is recommended to prevent moisture absorption which would lead to inaccurate mass measurement.[13][27]

  • Dissolution:

    • Carefully transfer the weighed powder into a 10 mL Class A volumetric flask.

    • Add approximately 5-7 mL of the chosen diluent (e.g., a 50:50 mixture of HPLC grade water and acetonitrile).

    • Sonicate the flask for 5-10 minutes to ensure complete dissolution of the solid. Visually inspect for any undissolved particles.

  • Dilution to Volume:

    • Allow the solution to return to room temperature.

    • Carefully add the diluent dropwise until the bottom of the meniscus aligns with the calibration mark on the neck of the volumetric flask.[8]

    • Causality: Temperature affects the volume of the liquid. Diluting to the final volume at a controlled room temperature ensures accuracy.

  • Homogenization and Labeling:

    • Cap the flask and invert it at least 10-15 times to ensure a homogenous solution.

    • Label the flask clearly with the compound name, concentration, solvent, preparation date, and analyst's initials.[8]

Calculation of Stock Solution Concentration:

Concentration (µg/mL) = (Weight of standard in mg) / (Volume of flask in mL) * 1000

Preparation of Working Standard Solutions (Calibration Curve)

Working standards are prepared by serially diluting the primary stock solution to create a range of concentrations that will encompass the expected concentration of the analyte in the samples.[18][22] A typical calibration curve consists of 5-6 concentration levels.[18]

Example Dilution Scheme for a 5-Point Calibration Curve:

Standard LevelTarget Concentration (µg/mL)Volume of Stock/Previous Standard to PipetteFinal Volume (mL)
Working Standard 11001.0 mL of 1000 µg/mL Stock10
Working Standard 2505.0 mL of Working Standard 110
Working Standard 3255.0 mL of Working Standard 210
Working Standard 4104.0 mL of Working Standard 210
Working Standard 511.0 mL of Working Standard 410

Step-by-Step Methodology for Serial Dilution:

  • Prepare Volumetric Flasks: Label the required number of Class A volumetric flasks for each working standard.

  • Pipetting: Use a calibrated Class A volumetric pipette to transfer the specified volume of the higher concentration standard into the appropriately labeled volumetric flask.

  • Dilution and Homogenization: Dilute to the mark with the same diluent used for the stock solution, cap, and invert multiple times to ensure thorough mixing.

  • Filtration: Before transferring the working standards to HPLC vials, filter them through a 0.45 µm or 0.22 µm syringe filter to remove any particulate matter that could damage the HPLC system.

Workflow Visualization

The following diagram illustrates the workflow for the preparation of sodium 2,5-dimethylbenzenesulfonate standard solutions.

G cluster_0 Primary Stock Solution Preparation cluster_1 Working Standard Preparation (Serial Dilution) cluster_2 Final Steps weigh 1. Weigh Certified Reference Standard (Sodium 2,5-dimethylbenzenesulfonate) dissolve 2. Dissolve in Diluent (e.g., 50:50 Water:ACN) weigh->dissolve dilute_stock 3. Dilute to Volume in 10 mL Volumetric Flask dissolve->dilute_stock stock Primary Stock Solution (e.g., 1000 µg/mL) dilute_stock->stock ws1 Working Std 1 (100 µg/mL) stock->ws1 1.0 mL -> 10 mL ws2 Working Std 2 (50 µg/mL) ws1->ws2 5.0 mL -> 10 mL filter 4. Filter through 0.45 µm Syringe Filter ws1->filter ws3 Working Std 3 (25 µg/mL) ws2->ws3 5.0 mL -> 10 mL ws4 Working Std 4 (10 µg/mL) ws2->ws4 4.0 mL -> 10 mL ws2->filter ws3->filter ws5 Working Std 5 (1 µg/mL) ws4->ws5 1.0 mL -> 10 mL ws4->filter ws5->filter hplc_vial 5. Transfer to HPLC Vials filter->hplc_vial hplc_analysis HPLC Analysis hplc_vial->hplc_analysis

Caption: Workflow for preparing HPLC standard solutions.

Stability and Storage of Standard Solutions

The stability of standard solutions is a critical factor that can affect the accuracy of analytical results over time.[7] Benzenesulfonate derivatives are generally stable under neutral to mildly alkaline conditions.[28]

  • Storage Conditions: Stock and working standard solutions should be stored in tightly sealed containers in a refrigerator (2-8 °C) and protected from light to minimize degradation.[8][9]

  • Duration of Stability: While benzenesulfonates are relatively stable, it is good practice to prepare fresh working standards daily from the stock solution. The stock solution may be stable for a longer period (e.g., up to a week or as determined by internal validation), but its stability should be periodically verified.

  • Factors Affecting Stability: Factors that can influence the stability of stored solutions include concentration (lower concentrations are often less stable), the type of solvent used, and the storage container.[7]

Trustworthiness and Self-Validation

To ensure the trustworthiness of the prepared standards, the following self-validating checks should be integrated into the workflow:

  • Calibration Curve Linearity: A key indicator of accurately prepared standards is a linear calibration curve with a correlation coefficient (r²) of ≥ 0.999.

  • Check Standards: A quality control (QC) standard, prepared from a separate weighing of the reference material, should be run with each analytical batch. The determined concentration of the QC standard should be within a predefined acceptance range (e.g., ±5%) of its theoretical value.

  • Visual Inspection: Before each use, visually inspect the standard solutions for any signs of precipitation or discoloration.

Conclusion

The accuracy of HPLC analysis is fundamentally dependent on the quality of the standard solutions used for calibration. This application note provides a comprehensive and scientifically grounded protocol for the preparation of sodium 2,5-dimethylbenzenesulfonate standard solutions. By understanding the rationale behind each step—from the precise weighing of the reference material to the appropriate choice of solvents and the execution of serial dilutions—researchers can significantly enhance the reliability and reproducibility of their analytical results. Adherence to these best practices, including proper storage and self-validation checks, is essential for maintaining data integrity in research, development, and quality control environments.

References

  • Shimadzu. (n.d.). Standard Solutions for Reference and Calibration: Basic Facts and Practical Guidelines.
  • Hawach. (2024, October 25). Solution Preparation - Standard Solution Preparation: A Comprehensive Guide.
  • Rao, D. R., et al. (2008, September 10). Development and validation of RP-HPLC method for the determination of genotoxic alkyl benzenesulfonates in amlodipine besylate. PubMed.
  • Mindray. (2025, December 5). 3 Best Practices for Analytical Balance to Ensure Accurate Weighing in Drug R&D.
  • Precisa. (2023, November 22). The Science of Precision: Best Practices for Weighing in Pharmaceutical Industry.
  • 2BScientific. (2024, December 24). A Guide to Using Analytical Standards.
  • Pharmaceutical Technology. (2026, March 24). Best Weighing Practices in the Pharmaceutical Industry.
  • Lab People, Inc. (2024, March 8). Pharma Best Practices for Weighing.
  • Häberle LABORTECHNIK. (2026, March 2). Analytical Balances in Pharma Labs: Requirements & Best Practices.
  • CNKI. (n.d.). Direct HPLC Determination of n-Alkyl Benzene Sulfonates in Powder Detergent.
  • The Chemistry Blog. (2024, July 17). How To Make A Standard Solution.
  • BenchChem. (n.d.). A Comparative Guide to HPLC Method Development for the Quantification of Methyl Benzenesulfonate.
  • European Journal of Pharmaceutical and Medical Research. (2022, March 11). SERIAL DILUTION & IT'S USE IN HPLC.
  • Pharmaguideline. (2010, September 27). Preparation of Standard Solutions.
  • ResearchGate. (2017, February 17). (PDF) Method development for analysis of linear and branched alkyl benzene sulfonates.
  • KANGGANRAN YAOXUE. (2019). Determination of Methyl Benzene Sulfonate and Ethyl Benzene Sulfonate in Raw Materials of Amlodipine Benzene Sulfonate by HPLC.
  • Fisher Scientific. (2025, December 19). SAFETY DATA SHEET - 2,5-Dimethylbenzenesulfonic acid dihydrate.
  • INTEGRA Biosciences. (2023, February 16). How to do serial dilutions (including calculations).
  • ResearchGate. (2019, October 5). How to set up HPLC dilution sequence table for Calibration?.
  • ResearchGate. (2018, December 17). Is a serial dilution approach appropriate for developing/validating HPLC impurity method linearity/accuracy/range?.
  • Adwoa Biotech. (2020, April 13). SERIAL DILUTIONS for STANDARD CURVE, DOSE RESPONSE CURVE and Calibration Curve Creation. YouTube.
  • Shimadzu. (n.d.). Q: What points need to be considered when replacing acetonitrile with methanol?.
  • GREEN AGROCHEM. (2025, March 26). Chemical Stability of Sodium Alkyl Naphthalene Sulfonate.
  • Sigma-Aldrich. (n.d.). Sodium dodecylbenzenesulfonate Pharmaceutical Secondary Standard; Certified Reference Material.
  • SIELC Technologies. (2018, February 17). Separation of Sodium 2-formylbenzenesulfonate on Newcrom R1 HPLC column.
  • Sigma-Aldrich. (n.d.). Solvent Miscibility Table.
  • ResearchGate. (n.d.). Solubility of Sodium Dimethyl Isophthalate-5-sulfonate in Water and in Water + Methanol Containing Sodium Sulfate.
  • Cayman Chemical. (2022, December 13). PRODUCT INFORMATION - DIDS (sodium salt).
  • Le, V. T., et al. (2019, March 7). Development and Validation of an HPLC Method for Simultaneous Assay of Potassium Guaiacolsulfonate and Sodium Benzoate in Pediatric Oral Powder. PMC.
  • NACALAI TESQUE, INC. (n.d.). U.S. Pharmacopeia Methods for HPLC.
  • NICNAS. (2013, May 17). Benzenesulfonic acid, dimethyl-, sodium salt: Human health tier II assessment.
  • TOKU-E. (n.d.). Solubility Data Resource.
  • TCI AMERICA. (n.d.). Sodium 2,4-Dimethylbenzenesulfonate.
  • MilliporeSigma. (n.d.). Solvent Miscibility Table.

Sources

Application

Sodium 2,5-dimethylbenzenesulfonate as a supporting electrolyte in electrochemical cells

Application Note: Sodium 2,5-dimethylbenzenesulfonate as a Dual-Function Hydrotropic Supporting Electrolyte Executive Summary The development of high-energy-density aqueous electrochemical systems—such as Aqueous Redox F...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Sodium 2,5-dimethylbenzenesulfonate as a Dual-Function Hydrotropic Supporting Electrolyte

Executive Summary

The development of high-energy-density aqueous electrochemical systems—such as Aqueous Redox Flow Batteries (ARFBs) and Redox-Enhanced Electrochemical Capacitors (RE-SCs)—is frequently bottlenecked by the poor aqueous solubility of organic redox-active molecules (ROMs). Furthermore, traditional supporting electrolytes (e.g., KCl, H₂SO₄) exacerbate this issue via the "salting-out" effect.

This application note details the use of Sodium 2,5-dimethylbenzenesulfonate (commonly known as Sodium Xylene Sulfonate, or SXS) as a Hydrotropic Supporting Electrolyte (HSE) . Acting as both an ion-conducting electrolyte and a solubility-enhancing hydrotrope, SXS enables researchers and formulation scientists to drastically increase the concentration of hydrophobic active species in aqueous media without sacrificing electrochemical kinetics[1][2]. While primarily applied in energy storage, the hydrotropic principles outlined here are equally critical for drug development professionals formulating sparingly soluble active pharmaceutical ingredients (APIs)[3].

Mechanistic Causality: The Hydrotropic Advantage

To design a highly concentrated electrochemical cell, one must understand the thermodynamic interactions between the solvent, the supporting electrolyte, and the active solute.

  • The "Salting-Out" Penalty of Traditional Electrolytes: In standard electrochemical cells, high concentrations of salts like KCl are required to minimize ohmic drop. However, these small, highly charged ions strongly coordinate with water molecules to form rigid solvation shells. This draws water away from hydrophobic ROMs, forcing them to precipitate—a phenomenon known as salting-out[1].

  • The "Salting-In" Mechanism of SXS: Sodium 2,5-dimethylbenzenesulfonate is a short-chain amphiphile. It features a highly polar sulfonate headgroup and a hydrophobic xylene ring. At concentrations above the Minimum Hydrotrope Concentration (MHC), SXS molecules self-assemble into dynamic, quasi-micellar aggregates around hydrophobic solutes[4]. The hydrophobic xylene rings interact with the core of the ROM (e.g., 4-OH-TEMPO or Hydroquinone) via π−π or van der Waals interactions, while the sulfonate groups face the bulk water. This effectively shields the hydrophobic ROM from the aqueous environment, driving a powerful "salting-in" effect[1][5].

Mechanism ROM Hydrophobic Active Molecule (Low Aqueous Solubility) Trad Traditional Electrolyte (e.g., KCl, H2SO4) ROM->Trad SXS SXS Hydrotropic Electrolyte (Amphiphilic Structure) ROM->SXS SaltingOut Salting-Out Effect (Water drawn to ions) Trad->SaltingOut SaltingIn Salting-In Effect (Quasi-micelle formation) SXS->SaltingIn Precip Precipitation / Low Capacity SaltingOut->Precip Soluble High Solubility & Capacity (Maintained Kinetics) SaltingIn->Soluble

Hydrotropic solubilization (salting-in) vs. traditional electrolyte salting-out effects.

Quantitative Benchmarks: Solubility and Kinetics

A hallmark of a self-validating electrochemical protocol is the preservation of electron-transfer reversibility. While surfactants (like SDS) can also solubilize ROMs, they often form rigid micelles that trap the electroactive species, drastically reducing the diffusion coefficient ( D ) and standard rate constant ( k0 ). SXS, conversely, forms loose, dynamic networks that allow the ROM to freely interact with the electrode surface[1][2].

Table 1: Impact of SXS on Solubility and Electrochemical Kinetics of Redox-Active Compounds

Redox-Active MoleculeElectrolyte MatrixSolubility LimitPeak Separation ( ΔEp​ )Kinetic Impact
4-OH-TEMPO 0 wt% SXS (Water)1.18 ± 0.04 M60 mVBaseline reversible kinetics[2]
4-OH-TEMPO 20 wt% SXS1.99 ± 0.12 M62 mV~69% Solubility increase; fully reversible[2]
Hydroquinone (HQ) 1 M H₂SO₄BaselineIrreversible / PoorSalting-out limits capacity[6]
Hydroquinone (HQ) Optimized HSEUp to 7x BaselineHighly Reversible7-fold solubility enhancement[6]

(Note: A ΔEp​ near 60 mV for a one-electron transfer indicates that the standard reaction rate constant k0 remains sufficiently large relative to diffusivity, proving that SXS does not insulate the redox species[2].)

Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols establish a self-validating workflow for formulating and testing SXS-based electrolytes.

Protocol 1: Preparation of SXS Hydrotropic Electrolytes

Objective: Formulate a baseline-free supporting electrolyte matrix that maximizes ionic conductivity while priming the solution for hydrotropic solubilization.

  • Calculate Hydrotrope Concentration: Determine the required mass of Sodium 2,5-dimethylbenzenesulfonate (SXS, MW ≈ 208.21 g/mol ) to achieve a 0 to 20 wt% solution. Expert Insight: Hydrotropy is a threshold phenomenon. Significant solubilization typically begins only after the MHC (often >0.5 M) is reached.

  • Dissolution: Slowly add the SXS powder to HPLC-grade deionized water under continuous magnetic stirring at 400 RPM. Maintain ambient temperature (20–25 °C).

  • Equilibration: Stir for 30 minutes until the solution is completely optically clear.

  • Conductivity & pH Verification: Measure the ionic conductivity. A 20 wt% SXS solution provides ample ionic conductivity, eliminating the need for secondary supporting salts (like KCl), which would otherwise re-introduce salting-out competition[1].

Protocol 2: Solubilization and Electrochemical Validation

Objective: Saturate the HSE with the target active molecule and validate that electron transfer remains unhindered.

  • Solute Saturation: Gradually add the target organic molecule (e.g., 4-OH-TEMPO or a hydrophobic API) into the SXS electrolyte until a slight precipitate persists, indicating saturation.

  • Filtration: Stir for 24 hours to ensure thermodynamic equilibrium, then filter the suspension through a 0.22 µm PTFE syringe filter to isolate the saturated supernatant[2].

  • Electrochemical Cell Setup:

    • Working Electrode: Glassy Carbon (GC) (Polished with 0.05 µm alumina slurry prior to use).

    • Counter Electrode: Platinum wire.

    • Reference Electrode: Ag/AgCl (3M KCl).

  • Cyclic Voltammetry (CV) Execution: Purge the cell with N₂ gas for 10 minutes to remove dissolved oxygen. Run cyclic voltammograms at scan rates ranging from 10 to 100 mV/s.

  • Data Validation: Analyze the voltammograms. Calculate the peak-to-peak separation ( ΔEp​=Epa​−Epc​ ). A self-validating successful formulation will yield a ΔEp​ of ~60–65 mV (for a 1 e− transfer), proving that the SXS quasi-micelles have successfully solubilized the molecule without sterically hindering its redox kinetics at the electrode interface[2].

Workflow Step1 1. Formulate SXS Electrolyte (0 - 20 wt%) Step2 2. Add Active Molecule & Equilibrate Step1->Step2 Step3 3. Cell Setup (GC Working, Pt Counter, Ag/AgCl Ref) Step2->Step3 Step4 4. CV Analysis Check ΔEp ≈ 60mV for Reversibility Step3->Step4

Step-by-step workflow for formulating and validating SXS-based hydrotropic electrolytes.

References

  • Cheng, Y., Hall, D. M., Boualavong, J., Hickey, R. J., Lvov, S. N., & Gorski, C. A. (2021). "Influence of Hydrotropes on the Solubilities and Diffusivities of Redox-Active Organic Compounds for Aqueous Flow Batteries." ACS Omega, 6(45), 30800-30810. Available at:[Link]

  • Byeon, J., Ko, J., et al. (2023). "Solubility-Enhancing Hydrotrope Electrolyte with Tailor-Made Organic Redox-Active Species for Redox-Enhanced Electrochemical Capacitors." ACS Energy Letters, 8(5). Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

How to prevent precipitation of sodium 2,5-dimethylbenzenesulfonate at low temperatures

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Low-Temperature Precipitation Welcome to the Technical Support Center. As Senior Application Scientists, we understand that maintainin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Low-Temperature Precipitation

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that maintaining the integrity of your experimental solutions is paramount. A common challenge encountered in the laboratory is the precipitation of reagents upon cooling, which can compromise experimental results and lead to significant delays. This guide provides in-depth troubleshooting protocols and preventative strategies to address the low-temperature precipitation of sodium 2,5-dimethylbenzenesulfonate, a widely used hydrotropic agent.

Part 1: Understanding the Precipitation Phenomenon

Sodium 2,5-dimethylbenzenesulfonate is an amphiphilic compound, meaning it possesses both a hydrophobic (dimethylbenzene ring) and a hydrophilic (anionic sulfonate group) component.[1] This structure allows it to act as a hydrotrope, a substance that enhances the solubility of poorly soluble compounds in aqueous solutions.[2]

However, the solubility of sodium 2,5-dimethylbenzenesulfonate itself is highly dependent on temperature. As the temperature of a solution decreases, the kinetic energy of the solvent (water) molecules is reduced. This diminished energy weakens the ability of water to maintain the solvation shell around the hydrophobic portion of the hydrotrope molecules. Consequently, the hydrophobic parts of the hydrotrope molecules begin to self-associate, leading to aggregation and eventual precipitation out of the solution.

This guide will walk you through methods to counteract this intrinsic property and maintain a clear, homogenous solution even at reduced temperatures.

Part 2: Troubleshooting Guide

This section is designed in a question-and-answer format to directly address the issues you may be facing in your experiments.

Question: I observed a white precipitate in my sodium 2,5-dimethylbenzenesulfonate solution after storing it at 4°C. What is happening and how can I resolve this?

Answer: This is the most common issue and is directly related to the temperature-dependent solubility of the compound. The precipitate is the aggregated sodium 2,5-dimethylbenzenesulfonate that has fallen out of solution.

Immediate Action:

  • Re-dissolution: Gently warm the solution to room temperature or slightly above (e.g., 30-40°C) with mild agitation. The precipitate should re-dissolve. Caution: Avoid excessive heat, as it may degrade other components in your formulation.

  • Verification: Once the solution is clear, confirm that the re-dissolved solution performs as expected in a small-scale functional test, if applicable.

Long-Term Solution: To prevent this from recurring, you must modify your solvent system. The most effective strategy is the introduction of a co-solvent.[3][4] A co-solvent is a water-miscible organic solvent that reduces the overall polarity of the aqueous environment.[5] This makes the solvent more accommodating to the hydrophobic part of the hydrotrope, thereby increasing its solubility at lower temperatures.

The following diagram outlines the troubleshooting workflow:

G start Precipitate Observed in Solution at Low Temperature check_conc 1. Verify Concentration start->check_conc conc_high Concentration exceeds solubility limit at target temp. check_conc->conc_high  Issue Found conc_ok Concentration is appropriate check_conc->conc_ok  No Issue reduce_conc Action: Reduce working concentration if possible conc_high->reduce_conc add_cosolvent 2. Introduce a Co-solvent conc_ok->add_cosolvent reduce_conc->add_cosolvent screen_cosolvents Action: Perform co-solvent screening experiment (See Protocol 1) add_cosolvent->screen_cosolvents optimize_temp 3. Determine Operational Temperature Limit screen_cosolvents->optimize_temp cloud_point Action: Determine cloud point of the new formulation (See Protocol 2) optimize_temp->cloud_point end_solution Result: Stable, Clear Solution at Target Temperature cloud_point->end_solution

Caption: Troubleshooting workflow for addressing precipitation.

Question: Which co-solvents are effective, and at what concentration should I use them?

Answer: The choice of co-solvent depends on the specific requirements of your experiment, including compatibility with other components and downstream applications. Common and effective co-solvents for increasing the solubility of poorly water-soluble compounds include low-molecular-weight alcohols and glycols.[5][6]

Table 1: Recommended Co-solvents and Starting Concentrations

Co-solventTypical Starting Concentration (v/v)Key Characteristics
Ethanol5 - 20%Volatile, widely used, effective at reducing polarity.[3]
Propylene Glycol5 - 30%Low volatility, common in pharmaceutical formulations.[5]
Glycerol5 - 20%Non-toxic, increases viscosity, biocompatible.[7]
Polyethylene Glycol (PEG 200/400)10 - 40%Low volatility, highly biocompatible.[5]

The optimal concentration must be determined empirically for your specific solution. Below is a protocol for a co-solvent screening experiment.

Experimental Protocol 1: Co-solvent Screening for Enhanced Solubility

Objective: To identify the most effective co-solvent and its minimum effective concentration to prevent precipitation of sodium 2,5-dimethylbenzenesulfonate at a target low temperature.

Materials:

  • Stock solution of sodium 2,5-dimethylbenzenesulfonate at the desired working concentration.

  • Selected co-solvents (e.g., Ethanol, Propylene Glycol, Glycerol).

  • Temperature-controlled environment (refrigerator, cold room, or cooling bath) set to your target temperature (e.g., 4°C).

  • A set of clear, sealable vials.

Procedure:

  • Prepare Test Solutions: For each co-solvent, prepare a series of test solutions. For example, for ethanol, prepare vials with 5%, 10%, 15%, and 20% (v/v) ethanol in your stock solution.

    • Example Calculation (10% Ethanol in 1 mL total): Add 100 µL of ethanol to a vial, then add 900 µL of your hydrotrope stock solution.

  • Prepare Control: Prepare a control vial containing only the hydrotrope stock solution with no co-solvent.

  • Mix and Equilibrate: Cap all vials, mix thoroughly by inversion, and allow them to equilibrate at room temperature for 15 minutes.

  • Initial Observation: Record the initial appearance of all solutions. They should all be clear.

  • Low-Temperature Incubation: Place all vials in the temperature-controlled environment (e.g., 4°C).

  • Monitor for Precipitation: Observe the vials at regular intervals (e.g., 1, 4, 12, and 24 hours). Record the time and extent of any precipitate formation (e.g., slight haze, visible particles, heavy precipitate).

  • Analysis: The optimal co-solvent and concentration is the lowest concentration that remains clear for the entire duration of your typical experimental timeline at the target temperature. The control sample should show precipitation, validating the experimental setup.

Question: How can I precisely determine the precipitation temperature of my new formulation?

Answer: After identifying a suitable co-solvent system, you should determine its cloud point, which is the temperature at which the solution becomes cloudy or hazy upon cooling, indicating the onset of precipitation. This defines the operational temperature limit for your solution.

Experimental Protocol 2: Cloud Point Determination

Objective: To determine the exact temperature at which a given formulation of sodium 2,5-dimethylbenzenesulfonate begins to precipitate.

Materials:

  • Your final formulation (hydrotrope solution with the optimized co-solvent).

  • A clear, jacketed vessel or a test tube.

  • A programmable cooling bath with a circulating pump.

  • A calibrated digital thermometer or thermocouple with a probe that can be immersed in the solution.

  • A light source and a dark background to aid visual detection of turbidity.

  • (Optional) A turbidimeter for quantitative analysis.

Procedure:

  • Setup: Place your formulation in the jacketed vessel. Position the temperature probe in the center of the solution, ensuring it does not touch the vessel walls. Arrange the light source and dark background to make any cloudiness easily visible.

  • Initial State: Start with the solution at room temperature, ensuring it is completely clear. Record the starting temperature.

  • Controlled Cooling: Begin circulating the coolant through the jacket, setting the cooling bath to ramp down the temperature slowly (e.g., 0.5°C per minute). A slow cooling rate is critical for accurate determination.

  • Observation: Continuously monitor the solution for the very first sign of haziness or turbidity.

  • Record Cloud Point: The moment the solution becomes cloudy, immediately record the temperature from the probe. This is the cloud point.

  • Validation: To confirm, slowly warm the solution. The temperature at which the solution becomes clear again is the dissolution point, which should be very close to the cloud point.

This protocol provides a self-validating system to define the safe operating temperature range for your specific formulation.

The diagram below illustrates the principle of co-solvency in preventing precipitation.

Caption: Mechanism of co-solvency preventing hydrotrope aggregation.

Part 3: Frequently Asked Questions (FAQs)

Q1: Can adjusting the pH of my solution prevent precipitation? A: For sodium 2,5-dimethylbenzenesulfonate, pH has a minimal effect on its solubility.[8] The sulfonate group is the salt of a strong acid and remains ionized across a wide pH range. The primary driver of its precipitation at low temperatures is its hydrophobic character, not pH-dependent ionization.

Q2: Will increasing the ionic strength with salts like NaCl help? A: Generally, no. Adding salt can sometimes decrease the solubility of organic compounds in water, a phenomenon known as "salting out." While salts can influence micelle formation for surfactants, for hydrotropes, the addition of electrolytes is more likely to promote aggregation and worsen the precipitation problem at low temperatures.[9]

Q3: Are there alternative hydrotropes with better low-temperature solubility? A: Yes, if your experimental conditions are flexible. Other hydrotropes or surfactants might offer better performance at low temperatures. However, alternatives would need to be validated for efficacy in your specific application. Sodium N-cyclohexylsulfamate or shorter-chain alkylbenzene sulfonates could be considered, but their hydrotropic effects may differ.

Q4: How should I prepare and store my stock solutions to minimize precipitation risk? A: Always prepare stock solutions at room temperature and ensure the compound is fully dissolved before any cooling steps.[10] If possible, prepare solutions fresh for each experiment.[10] If storage is necessary, consider preparing a more concentrated stock in a co-solvent/water mixture that is stable at your storage temperature (e.g., 4°C or -20°C) and then diluting it into your final buffer just before use.

References
  • Wikipedia. Cosolvent. [Link]

  • Compendium Ecotoxicologico. Sodio xilene solfonato - Descrizione. [Link]

  • Taylor & Francis. Cosolvent – Knowledge and References. [Link]

  • Abbott, S. Practical Solubility: (Co)Solvents. [Link]

  • Ataman Kimya. SODIUM DODECYLBENZENESULFONATE. [Link]

  • Shandong IRO Chelating Chemical Co., Ltd. Cosolvent - The 'Medicinal Magician' in The Laboratory. [Link]

  • Slideshare. solubility enhancement and cosolvency by madhavi. [Link]

  • University of Babylon. Analytical Chemistry. [Link]

  • World Journal of Pharmaceutical Research. A REVIEW ON: CO-SOLVENCY AND ANTISOLVENT CRYSTALLIZATION TECHNIQUE. [Link]

  • Australian Government Department of Health. BENZENESULFONIC ACID, DIMETHYL-, SODIUM SALT [SODIUM XYLENE SULFONATE]. [Link]

  • Ataman Kimya. SODIUM XYLENE SULFONAT 40%; 93%. [Link]

  • ResearchGate. The Hydrotrope Action of Sodium Xylenesulfonate on the Solubility of Lecithin. [Link]

  • PubChem. Sodium 2,5-diaminobenzenesulfonate. [Link]

  • University of Technology. Analytical Chemistry. [Link]

  • ResearchGate. What is the best method to analyse the extent of salt precipitation within an aqueous + solvent mobile phase for HPLC?. [Link]

  • NextSDS. 2,5-DIMETHYLBENZENESULFONIC ACID SODIUM SALT MONOHYDRATE — Chemical Substance Information. [Link]

  • Google Patents.
  • OSTI.gov. Precipitation/redissolution/reprecipitation phenomenon in sulfonate-inorganics system (Thesis/Dissertation). [Link]

  • OnePetro. The Role of Surfactant Precipitation and Redissolution in the Adsorption of Sulfonate on Minerals. [Link]

  • Japan Environmental Management Association for Industry. III Analytical Methods. [Link]

  • Slideshare. organic precipitate and precipitate equilibria. [Link]

  • Japan Chemical Industry Association. Sodium linear alkylbenzene sulfonate - GLOBAL PRODUCT STRATEGY SAFETY REPORT. [Link]

  • The Japanese Pharmacopoeia. Sodium Benzoate. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Trace Impurities in Commercial Grade Sodium 2,5-Dimethylbenzenesulfonate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address a critical, yet frequently overlooked, variable in hydrotropic and synthetic chemistry: trace impurities i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address a critical, yet frequently overlooked, variable in hydrotropic and synthetic chemistry: trace impurities in commercial-grade sodium 2,5-dimethylbenzenesulfonate (commonly referred to as sodium p-xylenesulfonate or SXS).

Commercial SXS is rarely >95% pure out of the bottle. Understanding the chemical causality behind these impurities—and implementing self-validating purification and analytical protocols—is essential to ensure the integrity of your downstream drug development or formulation workflows.

Part 1: Diagnostic FAQs (The "Why" and "What")

Q: Why does my commercial sodium 2,5-dimethylbenzenesulfonate contain impurities, and what exactly are they? A: The presence of impurities is an artifact of the industrial manufacturing process. Commercial SXS is synthesized via the sulfonation of industrial xylene feedstocks (which contain a mixture of xylene isomers and ethylbenzene) using concentrated sulfuric acid, followed by neutralization with sodium hydroxide[1]. Consequently, technical-grade batches typically contain:

  • Isomeric Sulfonates: e.g., sodium 2,4-dimethylbenzenesulfonate and ethylbenzenesulfonate[2].

  • Inorganic Salts: Sodium sulfate ( Na2​SO4​ ) and sodium chloride ( NaCl ) generated during neutralization[1].

  • Unreacted Organics: Trace xylenes that escaped sulfonation.

Q: How do these specific impurities compromise my experimental results? A: Each impurity class disrupts a different physicochemical mechanism:

  • Inorganic Salts act as potent catalyst poisons in downstream organic synthesis and artificially inflate ionic strength, skewing liposome or micellar solubility data.

  • Isomeric Sulfonates possess different molecular geometries. Because hydrotropy relies on the precise stacking and depression of water activity, isomeric contamination alters the critical cloud point and crystallization temperature of complex blends, leading to irreproducible phase separation.

Q: I am trying to quantify these impurities via HPLC, but the main SXS peak elutes in the void volume. How do I fix this? A: This is a classic polarity mismatch. Sodium p-xylenesulfonate is highly polar; the strong dipole of the sulfonate headgroup prevents meaningful hydrophobic interaction with standard C18​ reversed-phase (RP) stationary phases, causing it to wash out in the void volume[3]. The Solution: Implement a 2D-LC approach combining an RP column with a Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., an amino-functionalized phase). The HILIC phase provides orthogonal retention via hydrogen bonding, effectively retaining the polar SXS, while the RP phase resolves the non-polar unreacted xylenes and isomeric impurities[4].

Part 2: Mechanistic Workflows & Visualizations

The following diagram illustrates the causality between the industrial synthesis process, the resulting impurities, and their specific modes of experimental interference.

ImpurityPathways Commercial Commercial Grade Sodium 2,5-Dimethylbenzenesulfonate Isomers Isomeric Sulfonates (e.g., 2,4-isomer) Commercial->Isomers Mixed xylene feedstock Inorganics Inorganic Salts (Na2SO4, NaCl) Commercial->Inorganics Neutralization byproducts Organics Unreacted Organics (Xylenes, Ethylbenzene) Commercial->Organics Incomplete sulfonation Cryst Altered Cloud Point & Phase Separation Isomers->Cryst Disrupted packing Void HPLC Void Volume Co-elution Isomers->Void Identical m/z & polarity Cat Catalyst Poisoning (Synthesis Failure) Inorganics->Cat Ion interference Organics->Cryst Hydrophobic pooling

Mechanistic pathways of impurity formation and their downstream experimental impacts.

Part 3: Quantitative Data Summaries

To establish a baseline for your quality control, compare your raw material against the typical impurity profile of technical-grade SXS (Table 1) and utilize the optimized 2D-LC parameters (Table 2) for validation.

Table 1: Typical Impurity Profile of Technical Grade (90%) SXS
Impurity ClassSpecific CompoundTypical ConcentrationPrimary Detection Method
Isomeric Sulfonates Sodium 2,4-dimethylbenzenesulfonate5.0% - 9.0%2D-LC (RP/HILIC) / NMR[2]
Inorganic Salts Sodium Sulfate ( Na2​SO4​ )1.0% - 3.0%Ion Chromatography (IC)
Unreacted Organics Mixed Xylenes / Ethylbenzene< 0.5%GC-FID / GC-MS
Moisture Water ( H2​O )1.0% - 5.0%Karl Fischer Titration
Table 2: Optimized 2D-LC (RP/HILIC) Parameters for Impurity Resolution
ParameterSpecification / ConditionCausality / Rationale
Column 1 (RP) High-throughput C18​ (e.g., 2.3 µm, 2.1 x 50 mm)Resolves non-polar unreacted organics[3].
Column 2 (HILIC) Amino-functionalized (e.g., 3 µm, 2.0 x 150 mm)Retains the highly polar sulfonate headgroup[3].
Mobile Phase A Acetonitrile ( CH3​CN )Drives HILIC retention mechanism.
Mobile Phase B 100 mmol/L Ammonium Acetate, pH 5.4Buffers the sulfonate ion; ensures reproducible RP elution[3].
Gradient 40–60% A over 2.7 min, hold 85% A to 5.4 minShallow gradient maximizes resolution of structural isomers[4].
Detection UV @ 254 nm / 210 nmCaptures aromatic rings (254 nm) and aliphatic bonds (210 nm)[4].

Part 4: Experimental Protocols

Protocol A: Preparative Purification via Fractional Crystallization

This protocol is a self-validating system : it exploits the differential solvation energies of the impurities. Inorganic salts lack the organic bulk to dissolve in alcohols, while unreacted xylenes remain soluble at low temperatures.

Step-by-Step Methodology:

  • Dissolution: Suspend 50 g of technical-grade sodium 2,5-dimethylbenzenesulfonate in 250 mL of absolute ethanol. Heat the mixture to 75°C under continuous stirring until the organic fraction is fully dissolved.

  • Hot Filtration (Salt Removal): Rapidly filter the hot solution through a pre-warmed Buchner funnel (Whatman No. 1).

    • Self-Validation Check: The retentate on the filter paper consists of the insoluble inorganic salts ( Na2​SO4​ ). If no retentate is observed, the initial batch was already desalted.

  • Concentration: Transfer the filtrate to a rotary evaporator and reduce the solvent volume by 50% under vacuum at 40°C.

  • Fractional Crystallization (Isomer Separation): Transfer the concentrated solution to an ice bath (0°C to 4°C) and allow it to sit undisturbed for 4 hours. The 2,5-isomer will preferentially crystallize due to its specific lattice energy, leaving the more soluble 2,4-isomer and unreacted xylenes in the mother liquor.

  • Washing & Drying: Filter the purified crystals under vacuum. Wash the filter cake with 30 mL of ice-cold absolute ethanol to flush away residual surface organics. Dry the crystals in a vacuum oven at 60°C for 12 hours to remove trace moisture.

PurificationWorkflow Start Impure SXS Batch (Technical Grade) Dissolve Dissolve in Hot Ethanol (Selective Solvation) Start->Dissolve Filter Hot Filtration (Removes Inorganics) Dissolve->Filter T > 70°C Cool Controlled Cooling (Fractional Crystallization) Filter->Cool Soluble fraction Waste1 Inorganic Retentate (Na2SO4) Filter->Waste1 Insoluble fraction Wash Wash with Cold Ethanol (Removes Organics) Cool->Wash Precipitate Waste2 Mother Liquor (Isomers & Xylenes) Cool->Waste2 Supernatant Pure Purified Sodium 2,5-Dimethylbenzenesulfonate Wash->Pure Vacuum dry (60°C)

Step-by-step self-validating purification workflow for commercial sodium p-xylenesulfonate.

Protocol B: 2D-LC Analytical Validation

Once purified, validate the efficacy of Protocol A using the 2D-LC method described in Table 2.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1.0 mg of the purified SXS crystals in 1.0 mL of Mobile Phase A (Acetonitrile). Filter through a 0.22 µm PTFE syringe filter.

  • Column Equilibration: Plumb the HILIC column (e.g., TSKgel NH2-100) upstream of the RP column (e.g., TSKgel ODS-140HTP)[3]. Equilibrate the tandem system with 40% Acetonitrile / 60% Ammonium Acetate buffer for 15 column volumes until the baseline stabilizes.

  • Injection & Elution: Inject 1 µL of the sample. Run the gradient from 40% to 60% Acetonitrile over 2.7 minutes, then hold at 85% Acetonitrile until 5.4 minutes[4].

  • Data Interpretation:

    • Unreacted xylenes will elute early due to lack of retention on the HILIC phase and rapid elution from the RP phase under high organic conditions.

    • Sodium 2,5-dimethylbenzenesulfonate will be strongly retained by the HILIC phase, eluting later as a sharp, resolved peak, completely separated from the void volume[3].

References

  • National Toxicology Program (NTP) - NIH. TR-464: Technical Grade Sodium Xylene Sulfonate (CASRN 1300-72-7) in F344 Rats and B6C3F1 Mice. Retrieved from: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Sodium 2,5-Dimethylbenzenesulfonate Foaming Dynamics

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter formulation challenges involving sodium 2,5-dimethylbenzenesulfonate (widely known in the industry as the primary isomer...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter formulation challenges involving sodium 2,5-dimethylbenzenesulfonate (widely known in the industry as the primary isomer of Sodium Xylene Sulfonate, or SXS). While SXS is an invaluable tool for drug development professionals needing to solubilize hydrophobic Active Pharmaceutical Ingredients (APIs), its behavior under high-shear manufacturing conditions can lead to unexpected, persistent foaming.

This guide provides a mechanistic understanding of SXS foaming, actionable troubleshooting FAQs, quantitative process parameters, and a self-validating experimental protocol to eliminate air entrainment issues in your workflows.

Mechanistic Overview: Why Does SXS Foam?

To solve a foaming issue, we must first understand the interfacial physics.1[1]. Because their hydrophobic tail is extremely short, they do not form tightly packed micelles at low concentrations like traditional surfactants. Under quiescent conditions,2[2].

However, when subjected to vigorous agitation , the hydrodynamic shear forces physically entrain atmospheric air into the aqueous phase. The amphiphilic SXS molecules rapidly migrate to this newly created air-water interface. The non-polar xylene rings orient into the air bubbles, while the highly anionic sulfonate groups project into the aqueous lamellae (the thin liquid films between bubbles). This creates massive electrostatic repulsion between opposing bubble walls, preventing the liquid from draining and kinetically stabilizing a thick foam head.

G A Vigorous Agitation (High Shear / Vortexing) B Air Entrainment into Aqueous Phase A->B C SXS Adsorption at Air-Water Interface B->C D Electrostatic Repulsion (Sulfonate Groups) C->D E Persistent Foam Formation D->E F Defoamer Addition (e.g., PDMS/Poloxamer) E->F Intervention G Interfacial Displacement of SXS Monomers F->G H Lamellar Film Rupture & Bubble Coalescence G->H I Foam Collapse & Mitigation H->I

Mechanism of SXS-induced foam stabilization and defoamer-mediated rupture.

Troubleshooting Guide & FAQs

Q1: My formulation uses SXS strictly as a solubilizer. Why is it suddenly foaming during scale-up? A: At the bench scale, mixing is often gentle (e.g., magnetic stirring), which avoids breaking the surface tension. During scale-up, high-shear homogenizers or large impellers are introduced. While, the mechanical entrainment of air provides the interfacial area necessary for SXS to exhibit its secondary surface-active properties. The causality is purely hydrodynamic: no air entrainment means no foam, regardless of SXS concentration.

Q2: How can I optimize my agitation parameters to minimize air entrainment without sacrificing API dissolution? A: You must decouple fluid turnover from surface shear. High-shear radial impellers (like Rushton turbines) create deep central vortices that act like tornadoes, pulling atmospheric air directly into the mixing zone. To maintain high dissolution rates without vortexing, switch to an axial-flow impeller (e.g., a pitched-blade turbine) and install wall baffles . This converts tangential swirling into vertical top-to-bottom turnover, keeping the liquid surface unbroken.

Q3: We added a standard hydrocarbon defoamer, but the SXS formulation is still foaming. Why did it fail? A: This is a classic thermodynamic failure.3[3]. When you add a weak, highly lipophilic defoamer (like mineral oil), the SXS simply solubilizes the defoamer into the aqueous bulk phase. For a defoamer to work, it must remain insoluble so it can spread across the air-water interface. You must use a defoamer that SXS cannot easily solubilize, such as a cross-linked Simethicone (PDMS) emulsion.

Quantitative Process Parameters

Table 1: Agitation & Hydrodynamic Parameters for SXS Formulations
ParameterSub-optimal (High Foam)Optimized (Low Foam)Causality / Rationale
Impeller Type Rushton Turbine (Radial)Pitched Blade (Axial)Radial flow causes high localized shear and cavitation; axial flow promotes bulk turnover without breaking the surface.
Baffling Unbaffled Tank3-4 Standard Wall BafflesUnbaffled tanks create deep central vortices that continuously entrain atmospheric air.
Froude Number ( Fr ) >0.8 <0.4 A lower Fr ensures gravitational forces dominate over inertial forces, preventing surface vortexing.
Liquid Addition Top-dropping / PouringSub-surface SpargingDropping liquids through the air entrains micro-bubbles upon impact. Sub-surface addition bypasses the air-water interface entirely.
Table 2: Defoamer Selection Matrix for SXS-Solubilized Systems
Defoamer ClassRecommended DoseCompatibility with SXSMechanism of Action
Simethicone (PDMS) Emulsion 10 - 50 ppmExcellent (Insoluble)Ultra-low surface tension allows rapid spreading across lamellae, displacing SXS and inducing film rupture.
EO/PO Block Copolymers 100 - 500 ppmModerateDisrupts the electrostatic packing of SXS at the interface. May require higher doses due to partial solubilization.
Mineral Oils / Hydrocarbons >1000 ppmPoorFrequently solubilized by the hydrotropic action of SXS, rendering the defoamer completely ineffective.

Self-Validating Standard Operating Procedure (SOP)

To scientifically resolve foaming, you must isolate the variables. This protocol is designed as a self-validating system : it uses internal controls to prove whether the foam is stabilized by the API, the SXS, or a combination of both, ensuring that your defoamer titration is mathematically sound.

SOP: Dynamic Foam Evaluation and Defoamer Titration under High Shear

Step 1: Matrix Isolation (Control Setup) Prepare three identical 500 mL mixing vessels to isolate the root cause of the foam:

  • Vessel A (API Control): Target Buffer + API (No SXS).

  • Vessel B (Hydrotrope Control): Target Buffer + SXS (Target concentration, e.g., 5% w/v).

  • Vessel C (Complete System): Target Buffer + API + SXS. Causality Check: This proves unequivocally whether the API or the hydrotrope is the primary foam stabilizer.

Step 2: Standardized High-Shear Induction Submerge a rotor-stator homogenizer to exactly 50% of the liquid depth in each vessel. Run the homogenizer at 5,000 RPM for exactly 120 seconds. Causality Check: Standardizing the depth and RPM ensures uniform Froude numbers, meaning the exact same volume of air is entrained across all three vessels.

Step 3: Volumetric Quantification Immediately transfer the dispersion from Vessel C to a 1,000 mL graduated cylinder. Record the initial foam volume ( Vf0​ ) and the bulk liquid volume ( Vl​ ).

Step 4: Defoamer Titration Using a positive displacement micropipette, introduce a 10% Simethicone emulsion in strict 10 ppm increments into the graduated cylinder, followed by gentle inversion (not shaking). Causality Check: Because SXS is a powerful solubilizer, over-dosing the defoamer can lead to micellar solubilization of the defoamer itself. Titrating in micro-doses prevents this thermodynamic failure.

Step 5: Efficacy Validation Measure the time required for the foam to collapse to 10% of its original volume ( tcollapse​ ). Validation Criteria: A successful, self-validated defoaming system is defined as achieving tcollapse​<60 seconds with zero observed phase separation (turbidity) in the bulk liquid phase.

References

  • Title: How Hydrotropes Enhance Stability and Clarity Source: J R Hess Company, Inc. URL: [Link]

  • Title: Sodium Xylene Sulfonate 40% Source: Univar Solutions URL: [Link]

  • Title: SODIUM XYLENE SULFONATE Source: Ataman Kimya URL: [Link]

  • Title: Hydrotrope Source: Wikipedia URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

1H and 13C NMR Spectra Validation for High-Purity Sodium 2,5-Dimethylbenzenesulfonate: A Comparative Guide

As a Senior Application Scientist, I frequently encounter discrepancies in formulation stability, micellar catalysis, and drug solubilization that trace back to a single overlooked variable: the isomeric purity of hydrot...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter discrepancies in formulation stability, micellar catalysis, and drug solubilization that trace back to a single overlooked variable: the isomeric purity of hydrotropes.

Sodium 2,5-dimethylbenzenesulfonate (CAS 827-19-0) is a highly specialized hydrotrope and intermediate. Unlike standard "sodium xylene sulfonate" (SXS)—a technical-grade mixture of positional isomers widely used in commercial liquid detergents—research-grade applications demand strict isomeric purity. This guide objectively compares the NMR spectroscopic profiles of high-purity sodium 2,5-dimethylbenzenesulfonate against its common isomeric impurities, providing a self-validating protocol for rigorous quality control.

The Causality of Isomeric Impurities

Technical-grade sodium xylene sulfonate (SXS) is typically synthesized via the Friedel-Crafts sulfonation of mixed xylenes (a blend of ortho, meta, and para isomers)[1]. Because the starting material is heterogeneous, the resulting product is a statistical mixture. The primary impurity in these mixtures is 2, which is derived from m-xylene[2].

For precision applications—such as active pharmaceutical ingredient (API) solubilization—high-purity sodium 2,5-dimethylbenzenesulfonate is synthesized from pure p-xylene. However, even trace amounts of m-xylene in the feedstock will generate the 2,4-isomer. Because these positional isomers possess identical molecular weights and highly similar polarities, standard HPLC often fails to resolve them without specialized chiral or isomer-specific columns. Consequently, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for absolute structural validation, relying on distinct scalar coupling constants ( J ) dictated by molecular symmetry.

Comparative NMR Data: High-Purity vs. Technical Grade

The most reliable method to differentiate the 2,5-isomer from the 2,4-isomer is by analyzing the aromatic region of the 1 H NMR spectrum. The substitution pattern dictates the splitting of the proton adjacent to the sulfonate group (H-6).

Table 1: 1 H NMR Chemical Shifts and Coupling Constants (400 MHz, D 2​ O)
Proton PositionHigh-Purity (2,5-Isomer)Technical Impurity (2,4-Isomer)Diagnostic Difference
H-6 ~7.65 ppm (d, J≈1.5 Hz)~7.70 ppm (d, J≈8.0 Hz)Critical: Meta-coupling (fine) vs. Ortho-coupling (broad)
H-3 ~7.15 ppm (d, J≈7.8 Hz)~7.10 ppm (s)Doublet vs. Singlet
H-4 / H-5 ~7.22 ppm (dd, J≈7.8,1.5 Hz)~7.05 ppm (d, J≈8.0 Hz)Doublet of doublets vs. Doublet
2-CH 3​ ~2.55 ppm (s, 3H)~2.50 ppm (s, 3H)Minor upfield shift
5-CH 3​ / 4-CH 3​ ~2.35 ppm (s, 3H)~2.30 ppm (s, 3H)Minor upfield shift
Table 2: 13 C NMR Chemical Shifts (100 MHz, D 2​ O)
Carbon TypeHigh-Purity (2,5-Isomer)Technical Impurity (2,4-Isomer)
C-SO 3​ Na (C1) ~141.0 ppm~140.5 ppm
C-CH 3​ (C2, C5/C4) ~135.5, 138.2 ppm~136.0, 139.1 ppm
Aromatic CH ~132.1, 130.5, 127.8 ppm~131.5, 128.0, 126.5 ppm
Aliphatic CH 3​ ~20.5, 21.2 ppm~20.1, 21.0 ppm

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following quantitative NMR (qNMR) protocol is designed as a self-validating system. By strictly controlling relaxation times, the integration values inherently verify the purity without the need for external calibration curves.

Step 1: Sample Preparation
  • Solvent Choice: Deuterium oxide (D 2​ O) is mandatory. The sodium salt is highly soluble in water, and D 2​ O prevents the viscosity-induced line broadening frequently observed when using DMSO- d6​ for sulfonates and 3[3].

  • Preparation: Dissolve exactly 20.0 mg of the sodium 2,5-dimethylbenzenesulfonate sample in 0.6 mL of D 2​ O.

  • Internal Standard: Add 0.05% w/v TSP (3-(Trimethylsilyl)propionic-2,2,3,3- d4​ acid sodium salt) to serve as a chemical shift reference (0.00 ppm) and quantitative internal standard.

Step 2: Instrument Configuration (qNMR Standards)
  • Frequency: Minimum 400 MHz spectrometer (probe temperature 298 K).

  • Pulse Angle: Set to 30° ( π/6 ). Causality: A smaller flip angle ensures that protons with long longitudinal relaxation times ( T1​ ) fully recover between scans.

  • Relaxation Delay (D1): Set D1 > 10 seconds. Causality: Aromatic protons often have T1​ relaxation times of 2-3 seconds. A D1 of 10s ensures >5 ×T1​ recovery, guaranteeing that integration areas are directly proportional to the molar ratio of the protons.

  • Scans (NS): 16 to 64 scans depending on probe sensitivity.

Step 3: Processing and Validation Criteria
  • Apply a 0.3 Hz exponential line-broadening window function before Fourier transformation to optimize the signal-to-noise ratio without obscuring the critical 1.5 Hz meta-coupling.

  • Self-Validation Check 1 (Integration): Set the integral of the 2-CH 3​ peak (~2.55 ppm) to exactly 3.00. The 5-CH 3​ peak must integrate to 3.00 ( ±0.05 ), and each of the three aromatic protons (H-3, H-4, H-6) must integrate to 1.00 ( ±0.05 ).

  • Self-Validation Check 2 (Isomeric Exclusion): Inspect the region at ~7.70 ppm. The presence of a doublet with a large coupling constant ( J≈8.0 Hz) definitively indicates contamination by the 2,4-isomer.

Workflow Visualization

The following decision tree illustrates the logical pathway for validating the high-purity 2,5-isomer against technical-grade alternatives.

G Start Sample Prep: Dissolve in D2O + TSP Acquire Acquire 1H NMR (D1 > 10s, 30° pulse) Start->Acquire CheckH6 Analyze H-6 Signal (~7.65 - 7.70 ppm) Acquire->CheckH6 Isomer25 d, J ≈ 1.5 Hz (meta-coupling) CheckH6->Isomer25 Fine splitting Isomer24 d, J ≈ 8.0 Hz (ortho-coupling) CheckH6->Isomer24 Broad splitting Integrate Check Integrations (Aromatic 1:1:1) Isomer25->Integrate TechGrade Technical Grade SXS (Mixed Isomers) Isomer24->TechGrade Integrate->TechGrade Fail (Impurity peaks) HighPurity High-Purity 2,5-Dimethylbenzenesulfonate Integrate->HighPurity Pass

NMR Validation Workflow for differentiating high-purity 2,5-isomer from technical mixtures.

References

  • Source: Marcel Dekker, Inc.
  • Source: PubChem (National Center for Biotechnology Information)
  • Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes Source: Industrial & Engineering Chemistry Research - ACS Publications URL

Sources

Comparative

Analytical Method Validation for Quantifying Sodium 2,5-Dimethylbenzenesulfonate via UV-Vis Spectroscopy: A Comparative Guide

As a Senior Application Scientist, selecting the appropriate analytical method for quantifying formulation excipients is as critical as analyzing the active pharmaceutical ingredient (API) itself. Sodium 2,5-dimethylbenz...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the appropriate analytical method for quantifying formulation excipients is as critical as analyzing the active pharmaceutical ingredient (API) itself. Sodium 2,5-dimethylbenzenesulfonate—a specific isomer of sodium xylene sulfonate—is a potent hydrotrope widely used to exponentially increase the aqueous solubility of poorly water-soluble compounds[1].

Accurate quantification of this hydrotrope is essential for determining the Minimum Hydrotropic Concentration (MHC) and ensuring thermodynamic stability in liquid formulations. This guide objectively compares UV-Vis spectroscopy against alternative analytical methodologies, provides a self-validating experimental protocol, and outlines a comprehensive validation strategy grounded in the latest ICH Q2(R2) guidelines[2][3].

Methodological Comparison: UV-Vis vs. Alternative Techniques

Sodium 2,5-dimethylbenzenesulfonate features an aromatic ring conjugated with a sulfonate group, providing a distinct UV absorption profile characterized by strong π→π∗ electron transitions (typically exhibiting a primary λmax​ around 220–230 nm and a secondary, more selective peak near 260–270 nm)[4].

While High-Performance Liquid Chromatography (HPLC-UV) is the gold standard for complex mixtures, UV-Vis spectroscopy offers unparalleled throughput for simpler matrices. The causality behind choosing UV-Vis lies in its operational simplicity: when the formulation matrix lacks overlapping chromophores, the Beer-Lambert law provides a direct, linear correlation between absorbance and concentration without the need for mobile phase optimization or column equilibration[5][6].

Table 1: Comparative Analysis of Analytical Methods for Benzenesulfonates
Analytical MethodSpecificitySensitivity (LOD)Cost & ThroughputBest Use Case
UV-Vis Spectroscopy Low/Moderate (Prone to excipient interference)~0.5 - 1.0 µg/mL Low Cost / High Throughput Routine QC, binary solubility studies, and dissolution testing where the matrix is known and non-interfering.
HPLC-UV / UHPLC High (Chromatographic separation of isomers)~0.01 - 0.1 µg/mL High Cost / Moderate Throughput Complex formulations, stability-indicating assays, and degradation product profiling[5].
NMR Spectroscopy Very High (Structural elucidation)Moderate Very High Cost / Low Throughput Absolute structural confirmation and isomer ratio determination during raw material qualification[7].
Titrimetry (Two-Phase) Low (Measures total anionic content)Low (Millimolar range) Low Cost / Low Throughput Bulk raw material assay where total surfactant/hydrotrope content is sufficient.

Self-Validating Experimental Protocol: UV-Vis Quantification

To ensure trustworthiness, the following protocol is designed as a self-validating system . It incorporates continuous system suitability checks to isolate instrumental drift from actual sample variance.

Materials & Reagents
  • Reference Standard: Sodium 2,5-dimethylbenzenesulfonate (Purity 99.0%).

  • Solvent: HPLC-grade Distilled Water (or formulation buffer).

  • Equipment: Double-beam UV-Vis Spectrophotometer with 1 cm quartz cuvettes.

Step-by-Step Methodology
  • Solvent Selection and Blanking:

    • Action: Fill both the reference and sample quartz cuvettes with the exact solvent used for the samples. Perform a baseline correction from 200 nm to 400 nm.

    • Causality: Double-beam spectrophotometers subtract the reference beam's absorbance from the sample beam. Using the exact matching solvent negates background absorbance caused by buffer salts or solvent impurities.

  • Wavelength Determination ( λmax​ ):

    • Action: Prepare a 20 µg/mL scouting solution. Scan from 200 nm to 400 nm. Identify the wavelength of maximum absorbance (typically ~265 nm for the secondary peak).

    • Causality: While the 220 nm peak offers higher sensitivity, the 265 nm peak is chosen for quantification because it is significantly less susceptible to interference from common organic excipients that absorb heavily in the deep-UV region.

  • Calibration Curve Generation:

    • Action: Prepare a stock solution (1000 µg/mL). Perform serial dilutions to create five standard levels (e.g., 5, 10, 20, 30, and 50 µg/mL). Measure absorbance at λmax​ .

  • Sample Analysis & Bracketing (Self-Validation):

    • Action: Measure the unknown samples. After every 10 samples, re-inject the 20 µg/mL standard.

    • Causality: Bracketing ensures the spectrophotometer's lamp intensity and detector response remain stable. If the bracketed standard deviates by >2.0% , the system is drifting, and the preceding samples must be re-analyzed.

Analytical Method Validation (ICH Q2(R2) Framework)

The International Council for Harmonisation (ICH) Q2(R2) guideline, effective June 2024, mandates a lifecycle approach to analytical procedure validation[2][3]. Because UV-Vis is a non-separative technique, the validation must rigorously prove that the method is "fit for purpose" despite its inherent lack of chromatographic specificity[7].

ValidationWorkflow Dev Method Development (λmax = ~265 nm) Spec Specificity Testing (Excipient Interference) Dev->Spec Decision Interference Detected? Spec->Decision Orthogonal Use Orthogonal Method (e.g., HPLC-UV) Decision->Orthogonal Yes Lin Linearity & Range (R² ≥ 0.999) Decision->Lin No AccPre Accuracy & Precision (%RSD ≤ 2.0%) Lin->AccPre Valid Validated Method (ICH Q2(R2) Compliant) AccPre->Valid

Decision-based workflow for ICH Q2(R2) UV-Vis method validation.
Specificity (The Critical Parameter for UV-Vis)
  • Protocol: Scan the diluent, a placebo formulation (containing all excipients except sodium 2,5-dimethylbenzenesulfonate), and the API alone.

  • Acceptance Criteria: The placebo and API must not exhibit significant absorbance at the chosen λmax​ .

  • Causality: If the API or excipients absorb at 265 nm, they will cause a positive quantitative bias. In such cases, ICH Q2(R2) dictates that UV-Vis is unsuitable, and an orthogonal method (like HPLC-UV) must be employed[5][7].

Linearity and Range
  • Protocol: Analyze a minimum of five concentrations spanning 80% to 120% of the target test concentration. Plot Absorbance vs. Concentration.

  • Acceptance Criteria: Correlation coefficient ( R2 ) 0.999. The y-intercept should be statistically indistinguishable from zero.

  • Causality: Establishing linearity proves that the Beer-Lambert law holds true across the operational range, confirming that molecular crowding or self-association (micellization) of the hydrotrope is not altering its molar absorptivity[4].

Accuracy (Recovery)
  • Protocol: Spike known amounts of the sodium 2,5-dimethylbenzenesulfonate reference standard into the placebo matrix at three levels (80%, 100%, and 120% of the target concentration), prepared in triplicate (9 determinations total).

  • Acceptance Criteria: Mean recovery must fall between 98.0% and 102.0%.

Precision (Repeatability & Intermediate Precision)
  • Protocol:

    • Repeatability: Analyze six independent sample preparations at 100% concentration by the same analyst on the same day.

    • Intermediate Precision: Have a second analyst prepare and analyze six new samples on a different day using a different spectrophotometer (if available).

  • Acceptance Criteria: Relative Standard Deviation (%RSD) must be 2.0% for both parameters.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • Protocol: Calculate based on the standard deviation of the response ( σ ) and the slope ( S ) of the calibration curve:

    • LOD=3.3×(σ/S)

    • LOQ=10×(σ/S)

  • Causality: LOD and LOQ are not merely statistical artifacts; they define the absolute boundaries of method reliability. Calculating these limits via the calibration curve's standard error ensures that low-concentration measurements (e.g., during equipment cleaning validation) are grounded in actual detector signal-to-noise realities rather than visual estimation[2].

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (europa.eu). Available at:[Link]

  • Validation of analytical procedures – ICH Q2(R2). European Pharmaceutical Review. Available at:[Link]

  • Influence of Hydrotropes on the Solubilities and Diffusivities of Redox-Active Organic Compounds for Aqueous Flow Batteries. ACS Omega. Available at:[Link]

  • Photoelectrochemical decomposition of sodium xylenesulfonate in the solution of NaCIO4 with NaCIO addition. ResearchGate. Available at:[Link]

  • Development of a Novel UHPLC-UV Method for Quantification of Three Phenyl 4‑(2- Oxo-3-alkylimidazolidin-1-yl)benzenesulfonates. Université Laval. Available at:[Link]

Sources

Validation

Mass spectrometry fragmentation pattern analysis of sodium 2,5-dimethylbenzenesulfonate

An In-Depth Guide to the Mass Spectrometry Fragmentation Analysis of Sodium 2,5-Dimethylbenzenesulfonate Authored by a Senior Application Scientist This guide provides a detailed examination of the gas-phase fragmentatio...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Mass Spectrometry Fragmentation Analysis of Sodium 2,5-Dimethylbenzenesulfonate

Authored by a Senior Application Scientist

This guide provides a detailed examination of the gas-phase fragmentation behavior of 2,5-dimethylbenzenesulfonate, the anionic form of sodium 2,5-dimethylbenzenesulfonate. Designed for researchers, analytical chemists, and drug development professionals, this document moves beyond a simple recitation of data to offer a comparative analysis grounded in the principles of mass spectrometry. We will explore the "why" behind experimental choices and interpret fragmentation data to provide a clear path for structural elucidation and impurity identification.

Introduction: The Analytical Imperative

Sodium 2,5-dimethylbenzenesulfonate (also known as sodium p-xylene-2-sulfonate) belongs to the class of alkylated aryl sulfonates. These compounds are utilized in various industrial applications and can appear as process impurities or counterions in pharmaceutical manufacturing. Their accurate identification is crucial for quality control and regulatory compliance. Mass spectrometry, particularly tandem mass spectrometry (MS/MS), offers unparalleled sensitivity and structural specificity for this task.

This guide focuses on elucidating the structure of the 2,5-dimethylbenzenesulfonate anion using electrospray ionization (ESI) coupled with collision-induced dissociation (CID), a cornerstone technique in modern analytical laboratories.[1][2]

Experimental Approach: A Validated Workflow

To analyze a non-volatile salt like sodium 2,5-dimethylbenzenesulfonate, a soft ionization technique is required. Electrospray ionization (ESI) is the method of choice, as it allows for the gentle transfer of pre-formed ions from solution into the gas phase.[3][4]

Causality of Method Selection:

  • Ionization Mode: The sulfonate group (-SO₃H) is highly acidic, readily losing a proton in solution to form a stable anion (-SO₃⁻). Therefore, negative-ion ESI is the logical and most sensitive choice for analysis. This generates a deprotonated molecule, [M-H]⁻, which serves as the precursor ion for fragmentation analysis.[3]

  • Fragmentation Technique: Collision-Induced Dissociation (CID) is employed to induce fragmentation.[1] In this process, the isolated precursor ion is accelerated into a chamber filled with an inert gas (e.g., argon or nitrogen). The resulting collisions convert kinetic energy into internal energy, causing the ion to vibrate and break at its weakest chemical bonds, yielding a characteristic pattern of product ions.[1][2]

Experimental Workflow Diagram

The following diagram outlines the typical workflow for analyzing sodium 2,5-dimethylbenzenesulfonate using LC-ESI-MS/MS.

MS_Workflow cluster_LC Liquid Chromatography cluster_MS Mass Spectrometer Sample Sample Injection (Sodium 2,5-dimethylbenzenesulfonate in solution) LC_Column Reverse-Phase C18 Column Sample->LC_Column Mobile Phase ESI Electrospray Ionization (ESI) Negative Mode LC_Column->ESI Eluent MS1 Quadrupole 1 (Q1) Isolates Precursor Ion [M-H]⁻ (m/z 185.03) ESI->MS1 CID Quadrupole 2 (q2) Collision Cell (CID with N₂ or Ar) MS1->CID Accelerate MS2 Quadrupole 3 (Q3) Scans Product Ions CID->MS2 Fragments Detector Detector MS2->Detector

Caption: High-level workflow for LC-ESI-MS/MS analysis.

Protocol: Tandem Mass Spectrometry Analysis
  • Sample Preparation: Prepare a 1-10 µg/mL solution of sodium 2,5-dimethylbenzenesulfonate in a suitable solvent such as 50:50 acetonitrile:water.

  • Ionization: Introduce the sample into the mass spectrometer via direct infusion or liquid chromatography. Utilize an ESI source operating in negative ion mode.

  • MS1 Full Scan: Acquire a full scan mass spectrum to confirm the presence of the deprotonated precursor ion, [C₈H₉O₃S]⁻. The expected monoisotopic mass is 185.0278 m/z.[5]

  • MS/MS Precursor Isolation: Set the first mass analyzer (Q1) to specifically isolate the ion at m/z 185.03.

  • Collision-Induced Dissociation (CID): Accelerate the isolated precursor ions into the collision cell (q2) containing a neutral collision gas. Apply a collision energy in the range of 10-30 eV. This energy level is a critical parameter; lower energies may not induce sufficient fragmentation, while excessively high energies can lead to overly extensive fragmentation, losing structural information.

  • MS2 Product Ion Scan: Scan the third mass analyzer (Q3) to detect the full spectrum of product ions resulting from the fragmentation in the collision cell.

Fragmentation Pattern Analysis of 2,5-Dimethylbenzenesulfonate

Upon CID, the 2,5-dimethylbenzenesulfonate anion undergoes specific, structurally informative cleavages. The fragmentation is dominated by the loss of neutral sulfur oxides from the sulfonate group, a characteristic pathway for aryl sulfonates.[6]

Table 1: Key Ions in the ESI-MS/MS Spectrum of 2,5-Dimethylbenzenesulfonate

Ion DescriptionProposed StructureCalculated m/zNeutral Loss
Precursor Ion 2,5-dimethylbenzenesulfonate anion185.03-
Product Ion 1 2,5-dimethylphenoxide anion121.07SO₂ (63.96 Da)
Product Ion 2 C₆H₇⁻ (dimethylcyclopentadienyl anion)91.05SO₃ (79.96 Da) & C₂H₄ (28.03 Da) from ring
Product Ion 3 Benzenesulfonate anion fragment155.02C₂H₆ (30.05 Da)

Note: Observed m/z values may vary slightly based on instrument calibration and resolution. The proposed structures are based on established fragmentation mechanisms for this class of compounds.

Primary Fragmentation Pathways

The major fragmentation routes observed for the [M-H]⁻ ion at m/z 185.03 are detailed below.

  • Loss of Sulfur Dioxide (SO₂): The most prominent fragmentation pathway for aryl sulfonates is the neutral loss of SO₂ (64 Da).[6][7] This rearrangement reaction results in the formation of a phenoxide anion. For 2,5-dimethylbenzenesulfonate, this pathway generates the 2,5-dimethylphenoxide ion at m/z 121.07. This is a highly favorable process as it produces a stable, resonance-delocalized anion.

  • Loss of Sulfur Trioxide (SO₃): A second common, though often less abundant, pathway is the direct cleavage of the C-S bond, leading to the neutral loss of SO₃ (80 Da). This produces a dimethylphenyl anion at m/z 105.07. This ion is less stable than the phenoxide and may undergo further rearrangement or fragmentation, such as the loss of methyl radicals, leading to ions like m/z 91.05.

Fragmentation Diagram

The following diagram illustrates the proposed fragmentation cascade for the 2,5-dimethylbenzenesulfonate anion.

Fragmentation_Pathway cluster_frags Product Ions Precursor Precursor Ion m/z 185.03 Frag1 2,5-Dimethylphenoxide m/z 121.07 Precursor->Frag1 - SO₂ (64 Da) [Major Pathway] Frag2 Dimethylphenyl anion m/z 105.07 Precursor->Frag2 - SO₃ (80 Da) [Minor Pathway] Frag3 m/z 91.05 Frag2->Frag3 - CH₃ (15 Da)

Caption: Proposed CID fragmentation of 2,5-dimethylbenzenesulfonate.

Comparative Analysis: Differentiating Isomers

A key strength of MS/MS is its potential to distinguish between isomers. While the primary fragmentation pathways (loss of SO₂ and SO₃) will be common to all dimethylbenzenesulfonate isomers, the relative intensities of the resulting product ions can differ.

  • Comparison with Simpler Analogues: The fragmentation of p-toluenesulfonate (one methyl group) also shows a dominant loss of SO₂ to form the p-cresolate anion.[6] Similarly, benzenesulfonate loses SO₂ to yield the phenolate anion.[6] This confirms that the loss of sulfur dioxide is the diagnostic fragmentation for the aryl sulfonate moiety, while the mass of the resulting phenoxide ion confirms the nature of the alkyl substitution on the aromatic ring.

  • Isomer Differentiation: Differentiating 2,5-dimethylbenzenesulfonate from, for example, 3,4-dimethylbenzenesulfonate would rely on more subtle clues. While both would produce a dimethylphenoxide ion at m/z 121.07, the relative stability of the precursor ions and the product ions might be slightly different due to steric and electronic effects. This could lead to reproducible differences in the ratio of the [M-H-SO₂]⁻ ion to other minor fragments at a given collision energy. A definitive differentiation would require creating reference MS/MS spectra for each pure isomer under identical analytical conditions.

Conclusion

The fragmentation analysis of sodium 2,5-dimethylbenzenesulfonate by negative-ion ESI-MS/MS is a robust and highly specific method for its characterization. The deprotonated molecule ([M-H]⁻ at m/z 185.03) undergoes predictable collision-induced dissociation, primarily through the neutral loss of SO₂ to yield a diagnostic product ion at m/z 121.07. This primary fragmentation, supported by other minor pathways, confirms both the presence of the aryl sulfonate group and the dimethyl substitution pattern. This guide provides the foundational workflow and interpretive logic for analysts to confidently identify this compound and distinguish it from related structures.

References

  • Borges, C. R., & Glish, G. L. (2014). Characterization of multiple fragmentation pathways initiated by collision-induced dissociation of multifunctional anions formed by deprotonation of 2-nitrobenzenesulfonylglycine. Journal of the American Society for Mass Spectrometry, 25(2), 233–244. Available at: [Link]

  • MassBank Europe. (2023, May 2). 2,5-Dimethylbenzenesulfonic acid; ESI-QTOF; MS2; CE: 10; [M-H]-. Available at: [Link]

  • PubChem. 2,5-Dimethylbenzenesulfonic acid. National Center for Biotechnology Information. Available at: [Link]

  • Novotny, M. V., & Hser, J. C. (2007). Improved collision-induced dissociation analysis of peptides by matrix-assisted laser desorption/ionization tandem time-of-flight mass spectrometry through 3-sulfobenzoic acid succinimidyl ester labeling. Journal of Proteome Research, 6(1), 124–132. Available at: [Link]

  • ResearchGate. (n.d.). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. Available at: [Link]

  • Supporting Information Figure S1: Mass spectral fragmentations of sulfonates. (n.d.). Available at: [Link]

  • Wikipedia. (n.d.). Collision-induced dissociation. Available at: [Link]

  • SIELC Technologies. (2018, February 16). 2,5-Dimethylbenzenesulfonic acid. Available at: [Link]

  • ResearchGate. (n.d.). Low level determination of p-toluenesulfonate and benzenesulfonate esters in drug substance by high performance liquid chromatography/mass spectrometry. Available at: [Link]

  • Sun, W., Wang, Y., & Gu, J. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of Mass Spectrometry, 43(3), 345–351. Available at: [Link]

  • Prasain, J. (n.d.). Ion fragmentation of small molecules in mass spectrometry. Available at: [Link]

  • Mestrelab Research. (n.d.). Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. Available at: [Link]

  • Taylor & Francis. (n.d.). Collision-induced dissociation – Knowledge and References. Available at: [Link]

  • SpectraBase. (n.d.). Benzenesulfonic acid, 2,5-dimethyl-, sodium salt. Available at: [Link]

  • Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 432–455. Available at: [Link]

  • Jackson, G., et al. (2020). Comparison of in-source collision-induced dissociation and beam-type collision-induced dissociation of emerging synthetic drugs. Journal of The American Society for Mass Spectrometry, 31(11), 2269-2278. Available at: [Link]

  • ResearchGate. (n.d.). ESI-TQ-MS-MS spectra and some proposed fragmentations for compounds 6.... Available at: [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sodium 2,5-dimethylbenzenesulfonate
Reactant of Route 2
Sodium 2,5-dimethylbenzenesulfonate
© Copyright 2026 BenchChem. All Rights Reserved.